3-Bromo-2-chloropyridine-4-carboxylic acid
描述
属性
IUPAC Name |
3-bromo-2-chloropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDQVZVCRLQAOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680569 | |
| Record name | 3-Bromo-2-chloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214323-32-6 | |
| Record name | 3-Bromo-2-chloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-chloropyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromo-2-chloropyridine-4-carboxylic acid CAS number
An In-depth Technical Guide to 3-Bromo-2-chloropyridine-4-carboxylic acid
Introduction
This compound, also known as 3-Bromo-2-chloroisonicotinic acid, is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis.[1] Its structural features, including the carboxylic acid group and the bromo and chloro substituents on the pyridine ring, make it a valuable building block for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information has been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 1214323-32-6 | [1][2] |
| Molecular Formula | C6H3BrClNO2 | [1] |
| Molecular Weight | 236.46 g/mol | [1] |
| Synonym | 3-Bromo-2-chloroisonicotinic acid | [1] |
| MDL Number | MFCD13185793 | [1] |
| Hazard | Irritant | [1] |
| Storage Temperature | 2-8°C (under inert gas) |
Experimental Protocols: Synthesis
While specific synthetic routes for this compound are not extensively detailed in publicly available literature, the synthesis of the closely related precursor, 3-Bromo-2-chloropyridine, provides valuable insight into potential synthetic strategies. The carboxylic acid can be envisioned to be introduced via subsequent carboxylation reactions. Below are documented methods for the synthesis of 3-Bromo-2-chloropyridine.[3]
Method 1: From 3-amino-2-chloropyridine [3]
-
To a solution of 3-amino-2-chloropyridine (2.57g, 20mmol) in water (45ml), add 48% hydrobromic acid (27ml) at room temperature.
-
Add a solution of 2,2,6,6-tetramethylpiperidin-1-oxyl (0.31g, 2mmol) in water (30ml) to the mixture.
-
Stir the reaction mixture for approximately 2 hours at room temperature.
-
Add a 10mol/L sodium hydroxide solution (40ml) and extract the product with toluene (2 x 300ml).
-
Wash the combined organic layers with water (50ml).
-
Remove the solvent under reduced pressure to yield 3-Bromo-2-chloropyridine.
Method 2: From 2-chloropyridine-3-carboxylic acid [3]
-
A mixture of 2-chloropyridine-3-carboxylic acid (0.02 mmol, 3.1 mg), Ag2O (0.02 mmol, 4.6 mg), and tBu3PAuCl (0.02 mmol, 8.7 mg) in DMF (0.3 mL) is stirred at 110°C for 3 hours.
-
The mixture is then cooled to 50°C.
-
N-bromosuccinimide (0.022 mmol, 3.9 mg) is added, and the mixture is stirred for one hour.
-
The reaction mixture is filtered through cotton to obtain 3-Bromo-2-chloropyridine.
Method 3: From 2,3-dibromopyridine [3]
-
To a solution of 2-dimethylaminoethanol (1.84 mmol) in hexane (6 mL) cooled to 0°C under a nitrogen atmosphere, add TMSCH2Li (6 mL, 5.52 mmol) dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of 2,3-dibromopyridine (1.84 mmol) in toluene (2 mL) dropwise.
-
Stir the resulting red solution at 0°C for 30 minutes.
-
Add a solution of C2Cl6 (2.2 mmol) in THF (2 mL) dropwise at -20°C and stir for 1 hour.
-
Hydrolyze the reaction mixture with water (10 mL).
-
Extract the organic layer with ethyl ether (10 mL) and dry over MgSO4.
-
Evaporate the solvent and purify the crude product by column chromatography.
Applications in Research and Development
This compound and its derivatives are important intermediates in the development of new molecules in several fields, including pharmaceuticals and agrochemicals. The presence of multiple reactive sites on the molecule allows for a variety of chemical transformations, making it a versatile building block for combinatorial chemistry and targeted synthesis.
-
Pharmaceutical Development: Pyridine carboxylic acids are precursors to a wide range of drugs for various conditions, including tuberculosis, cancer, diabetes, and neurodegenerative diseases.[4] The specific substitution pattern of this compound can be leveraged to synthesize novel enzyme inhibitors and other biologically active compounds.[4]
-
Agrochemical Chemistry: Halogenated pyridines are a common motif in modern herbicides and fungicides. The reactivity of this molecule allows for its incorporation into larger structures to develop new crop protection agents.
-
Material Science: Pyridine-based molecules are also used in the development of advanced materials, such as polymers and coatings, due to their electronic properties and ability to coordinate with metals.
Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationships in the application of this compound.
Caption: Synthetic workflow for this compound.
Caption: Applications of this compound.
References
A Technical Guide to 3-Bromo-2-chloropyridine-4-carboxylic acid: Properties, Synthesis, and Applications
Introduction: Halogenated pyridine derivatives are fundamental building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Their unique electronic properties and versatile reactivity allow for the construction of diverse molecular scaffolds. 3-Bromo-2-chloropyridine-4-carboxylic acid is a member of this class, possessing three distinct functional groups—a carboxylic acid, a bromine atom, and a chlorine atom—on a pyridine ring. This arrangement offers a rich platform for synthetic modification. Pyridine carboxylic acid isomers have been instrumental in developing a wide range of drugs, including treatments for tuberculosis, cancer, and diabetes.[1] The carboxylic acid group itself is a key pharmacophore in over 450 approved drugs.[2]
This guide provides a technical overview of this compound. Due to the limited availability of experimental data for this specific isomer, this document leverages information from closely related structural analogs and established chemical principles to detail its properties, potential synthetic routes, reactivity, and applications in research and development.
Physicochemical and Spectral Properties
Specific experimental data for this compound is not extensively reported. However, its properties can be predicted based on its structure and comparison with its isomers.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Source / Note |
|---|---|---|
| Molecular Formula | C₆H₃BrClNO₂ | Calculated |
| Molecular Weight | 236.45 g/mol | Calculated |
| Appearance | Likely a white to off-white solid powder. | Inferred from analogs[3] |
| Melting Point | 147-154 °C | Data for isomer: 4-Bromo-2-chloropyridine-3-carboxylic acid |
| SMILES | OC(=O)c1c(Br)c(Cl)ncc1 | Isomeric Representation |
| InChI Key | WXSVIABMUKWVTC-UHFFFAOYSA-N | Key for isomer: 4-Bromo-2-chloropyridine-3-carboxylic acid |
Spectral Characteristics:
-
Infrared (IR) Spectroscopy: Expected to show a broad O-H stretch characteristic of a carboxylic acid around 3000 cm⁻¹ and a strong C=O (carbonyl) stretch around 1700 cm⁻¹.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A downfield singlet for the carboxylic acid proton (>10 ppm) and signals in the aromatic region for the two pyridine ring protons.
-
¹³C NMR: Resonances for the carbonyl carbon, and five distinct signals for the pyridine ring carbons, with chemical shifts influenced by the electronegative halogen and nitrogen atoms.
-
-
Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) atoms.
Synthesis and Reactivity
Proposed Synthetic Workflow
A potential route could involve the selective halogenation and subsequent functional group manipulation of a suitable pyridine precursor. For instance, a strategy might involve the selective lithiation and carboxylation of a di-halogenated pyridine.
Caption: Proposed synthesis of this compound.
Hypothetical Experimental Protocol
Objective: To synthesize this compound from 3-Bromo-2-chloropyridine.
Materials:
-
3-Bromo-2-chloropyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 3-Bromo-2-chloropyridine dissolved in anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of LDA in THF is added dropwise while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure the formation of the lithiated intermediate.
-
Carboxylation: Crushed dry ice is added to the reaction mixture in portions. The reaction is allowed to slowly warm to room temperature overnight as the dry ice sublimes.
-
Workup and Extraction: The reaction is quenched by the slow addition of aqueous HCl. The resulting mixture is transferred to a separatory funnel, and the product is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude carboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.
Reactivity and Synthetic Utility
The utility of this compound as a synthetic intermediate stems from the differential reactivity of its halogen substituents.
-
Cross-Coupling Reactions: The bromine atom at the C3 position is generally more reactive than the chlorine atom at the C2 position in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for selective functionalization at the C3 position.[5]
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C2 position is activated by the electron-withdrawing pyridine nitrogen, making it susceptible to SₙAr reactions with various nucleophiles (amines, alcohols, thiols).[5]
-
Carboxylic Acid Derivatization: The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, enabling further molecular elaboration. Amide coupling is a common strategy in medicinal chemistry to link fragments.
Caption: Key synthetic transformations of the core scaffold.
Applications in Drug Development
Pyridine-based carboxylic acids are privileged scaffolds in medicinal chemistry.[1] The subject molecule serves as a versatile intermediate for creating libraries of compounds for drug discovery. Its trifunctional nature allows for the systematic exploration of chemical space around a central pyridine core.
-
Enzyme Inhibitors: This scaffold is valuable for synthesizing inhibitors of enzymes like kinases, proteases, and polymerases, where precise positioning of functional groups is critical for binding to active sites.[1]
-
Bioisosteric Replacement: The carboxylic acid group can act as a bioisostere for other functional groups, but it can also present challenges like poor membrane permeability. The scaffold allows for modifications to tune physicochemical properties.[2]
-
Fragment-Based Drug Design: As a multi-functional fragment, it can be used to grow or link other fragments to generate lead compounds with improved potency and selectivity.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, the hazard profile can be inferred from structurally similar compounds.
Table 2: Anticipated GHS Hazard Classifications
| Hazard Class | Statement | Source / Note |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | Inferred from analogs[6] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Inferred from analogs[6][7] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Inferred from analogs[6][7] |
| STOT - Single Exposure | H335: May cause respiratory irritation | Inferred from analogs[6][7] |
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7] Use in a well-ventilated area, such as a chemical fume hood.[8]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[7]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. nbinno.com [nbinno.com]
- 6. 3-Bromo-4-chloropyridin-2-amine | C5H4BrClN2 | CID 53439610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Bromo-2-chloropyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-bromo-2-chloropyridine-4-carboxylic acid, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential applications in the development of novel therapeutics.
Chemical Structure and Properties
This compound, also known as 3-bromo-2-chloroisonicotinic acid, is a trifunctional heterocyclic compound. Its structure features a pyridine ring substituted with a bromine atom at the 3-position, a chlorine atom at the 2-position, and a carboxylic acid group at the 4-position. This unique arrangement of electron-withdrawing and functional groups imparts specific reactivity and potential for diverse chemical modifications, making it a valuable building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₃BrClNO₂ |
| Molecular Weight | 236.45 g/mol |
| CAS Number | 1214323-32-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMF and DMSO |
Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | -COOH |
| ~8.6 | d | 1H | H-6 |
| ~7.9 | d | 1H | H-5 |
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O |
| ~152 | C-Cl |
| ~150 | C-H (C-6) |
| ~145 | C-COOH |
| ~125 | C-H (C-5) |
| ~118 | C-Br |
Table 4: Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 1700-1730 | Strong | C=O stretch (carboxylic acid) |
| 1580-1610 | Medium | C=C and C=N stretching (aromatic ring) |
| 1200-1300 | Strong | C-O stretch |
| ~700-800 | Strong | C-Cl stretch |
| ~600-700 | Medium | C-Br stretch |
Table 5: Expected Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 235/237/239 | [M]+, isotopic pattern for Br and Cl |
| 218/220/222 | [M-OH]+ |
| 190/192/194 | [M-COOH]+ |
| 155/157 | [M-COOH-Cl]+ |
| 111 | [M-Br-Cl-COOH]+ |
Experimental Protocols: Synthesis of this compound
A plausible synthetic route for this compound can be adapted from patented procedures for structurally similar compounds. The following protocol is a proposed multi-step synthesis starting from 2-chloro-4-methylpyridine.
Step 1: Oxidation of 2-chloro-4-methylpyridine to 2-chloropyridine-4-carboxylic acid
-
Materials: 2-chloro-4-methylpyridine, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl), water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-chloro-4-methylpyridine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide.
-
Heat the solution to 80-90°C.
-
Slowly add potassium permanganate (3-4 equivalents) in portions over several hours, maintaining the temperature. The reaction is exothermic.
-
After the addition is complete, continue heating and stirring for an additional 2-3 hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate.
-
Wash the MnO₂ cake with a small amount of hot water.
-
Combine the filtrates and cool in an ice bath.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4.
-
The product, 2-chloropyridine-4-carboxylic acid, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Step 2: Bromination of 2-chloropyridine-4-carboxylic acid to this compound
-
Materials: 2-chloropyridine-4-carboxylic acid, N-bromosuccinimide (NBS), sulfuric acid (H₂SO₄), water.
-
Procedure:
-
In a round-bottom flask protected from light, add 2-chloropyridine-4-carboxylic acid (1 equivalent) to concentrated sulfuric acid.
-
Stir the mixture until the solid is completely dissolved.
-
Slowly add N-bromosuccinimide (1.1 equivalents) in portions, keeping the temperature below 50°C.
-
After the addition, stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The crude product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the final product under vacuum.
-
Applications in Drug Development
Halogenated pyridine carboxylic acids are privileged scaffolds in medicinal chemistry due to their ability to engage in various biological interactions and their synthetic versatility.[1] The pyridine nitrogen can act as a hydrogen bond acceptor, while the carboxylic acid can form salt bridges or hydrogen bonds with active site residues of target proteins. The chloro and bromo substituents can occupy hydrophobic pockets and serve as handles for further chemical modifications through cross-coupling reactions.
Pyridine carboxylic acid derivatives have been investigated as inhibitors of various enzymes, including kinases, which are critical targets in cancer therapy. The general structure of this compound makes it an attractive starting point for the synthesis of kinase inhibitors.
Visualizations
Caption: Chemical structure of the molecule.
Caption: Proposed synthetic pathway.
Caption: Application in drug discovery.
References
An In-depth Technical Guide to the Synthesis of 3-Bromo-2-chloroisonicotinic Acid
This technical guide provides a comprehensive overview of a viable synthetic route for 3-Bromo-2-chloroisonicotinic acid, a valuable building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway.
Introduction
3-Bromo-2-chloroisonicotinic acid, also known as 3-bromo-2-chloropyridine-4-carboxylic acid, is a substituted pyridine derivative. The unique arrangement of its functional groups—a carboxylic acid, a bromine atom, and a chlorine atom—makes it a versatile intermediate for the synthesis of more complex molecules. Its structural motifs are of significant interest in medicinal chemistry for the development of new therapeutic agents. This guide outlines a two-step synthetic approach, commencing with the preparation of the key intermediate, 3-bromo-2-chloropyridine, followed by its regioselective carboxylation.
Synthetic Pathway
The synthesis of 3-Bromo-2-chloroisonicotinic acid can be achieved through a two-step process. The first step involves the synthesis of 3-bromo-2-chloropyridine from 3-amino-2-chloropyridine via a diazotization reaction. The subsequent step employs a regioselective lithiation of the 3-bromo-2-chloropyridine at the C4-position, followed by carboxylation with carbon dioxide to yield the final product.
Caption: Overall synthetic scheme for 3-Bromo-2-chloroisonicotinic acid.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-2-chloropyridine
This procedure is adapted from a known method for the diazotization of 3-amino-2-chloropyridine.[1]
Materials:
-
3-Amino-2-chloropyridine
-
48% Hydrobromic acid (HBr)
-
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO)
-
Sodium nitrite (NaNO2)
-
10 M Sodium hydroxide (NaOH) solution
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a well-ventilated fume hood, to a solution of 3-amino-2-chloropyridine (1.0 eq) in water, add 48% hydrobromic acid (approx. 2.2 eq) at room temperature.
-
To this mixture, add a solution of TEMPO (0.1 eq) in water.
-
Cool the reaction mixture in an ice bath and slowly add an aqueous solution of sodium nitrite (1.1 eq).
-
Stir the reaction mixture at room temperature for approximately 2 hours.
-
Carefully add 10 M sodium hydroxide solution until the mixture is basic.
-
Extract the aqueous layer with toluene (3 x volumes).
-
Combine the organic layers and wash with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-2-chloropyridine.
Step 2: Synthesis of 3-Bromo-2-chloroisonicotinic acid
This proposed method is based on the principle of kinetically controlled, regioselective lithiation of 2,3-dihalopyridines at the 4-position.[2]
Materials:
-
3-Bromo-2-chloropyridine
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Dry carbon dioxide (CO2) gas or dry ice
-
Hydrochloric acid (HCl) solution
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-2-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran.
-
Cool the solution to -60 °C in a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise, maintaining the temperature at -60 °C.
-
Stir the reaction mixture at -60 °C for the time determined to favor the kinetic 4-lithio species.[2]
-
Bubble dry carbon dioxide gas through the reaction mixture or quench with an excess of crushed dry ice.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Acidify the mixture with a hydrochloric acid solution.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude 3-bromo-2-chloroisonicotinic acid, which can be further purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis. Please note that the yield for Step 2 is an estimation based on the reported efficiency of similar 4-functionalization reactions of 2,3-dihalopyridines.[2]
| Parameter | Step 1: 3-Bromo-2-chloropyridine | Step 2: 3-Bromo-2-chloroisonicotinic acid |
| Starting Material | 3-Amino-2-chloropyridine | 3-Bromo-2-chloropyridine |
| Molecular Weight ( g/mol ) | 128.55 | 192.44 |
| Key Reagents | HBr, TEMPO, NaNO2 | LDA, CO2 |
| Solvent | Water, Toluene | Anhydrous THF |
| Reaction Temperature | 0 °C to Room Temperature | -60 °C to Room Temperature |
| Reaction Time | ~2 hours | ~1-2 hours |
| Product Molecular Weight ( g/mol ) | 192.44 | 236.45 |
| Reported/Expected Yield | ~80%[1] | Good to Excellent (Estimated)[2] |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis of 3-Bromo-2-chloroisonicotinic acid.
Caption: Step-by-step experimental workflow for the synthesis.
References
In-depth Technical Guide: 3-Bromo-2-chloropyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-2-chloropyridine-4-carboxylic acid, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a potential synthetic pathway, and discusses its relevance as a building block in the development of novel therapeutic agents.
Core Compound Properties
This compound, also known as 3-Bromo-2-chloroisonicotinic acid, is a substituted pyridine carboxylic acid. Its chemical structure incorporates a pyridine ring functionalized with a bromine atom, a chlorine atom, and a carboxylic acid group. This combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
| Property | Value | Reference |
| Molecular Weight | 236.46 g/mol | [1] |
| Molecular Formula | C₆H₃BrClNO₂ | [1] |
| CAS Number | 1214323-32-6 | [1] |
| Synonym | 3-Bromo-2-chloroisonicotinic acid | [1] |
Synthetic Pathway and Experimental Protocol
It is important to note that the following protocol is a generalized representation and would require optimization and validation in a laboratory setting.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical)
-
Bromination of 2-Chloro-4-methylpyridine: 2-Chloro-4-methylpyridine would be subjected to electrophilic bromination. This could be achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride). The reaction would likely require heating under reflux for a specified period. Purification by column chromatography would be necessary to isolate the 3-Bromo-2-chloro-4-methylpyridine intermediate.
-
Oxidation to the Carboxylic Acid: The methyl group of the intermediate would then be oxidized to a carboxylic acid. A strong oxidizing agent, such as potassium permanganate (KMnO₄) in an aqueous basic solution, would be employed. The reaction mixture would be heated, followed by acidification to precipitate the desired this compound. The final product would be purified by recrystallization.
Applications in Drug Development
Pyridine carboxylic acid derivatives are a significant class of compounds in medicinal chemistry, forming the core structure of numerous approved drugs.[2] These scaffolds are valued for their ability to engage in diverse biological interactions and for the synthetic tractability that allows for the fine-tuning of their pharmacological properties.[2][3]
While specific biological activities for this compound have not been extensively reported, its structural motifs suggest potential as an intermediate in the synthesis of compounds targeting a range of therapeutic areas. The presence of bromo and chloro substituents allows for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments to explore structure-activity relationships.[4]
The carboxylic acid group provides a handle for forming amides, esters, and other derivatives, which can modulate properties such as solubility, cell permeability, and target binding.[5] Research on related substituted pyridine carboxylic acids has indicated potential activities in the central nervous system and as enzyme inhibitors.[2][6] For instance, derivatives of pyridine-4-carboxylic acid have been investigated for their effects on motor activity.[6][7] Furthermore, isosteres of pyridine- and pyrazinecarboxylic acids have been evaluated for their antimycobacterial activity.[8]
The logical progression for utilizing this compound in a drug discovery program is outlined below.
Caption: Workflow for the utilization of the core compound in a drug discovery program.
Conclusion
This compound represents a valuable, albeit under-characterized, building block for medicinal chemistry and drug discovery. Its molecular framework offers multiple points for synthetic elaboration, making it an attractive starting material for the generation of compound libraries for biological screening. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the development of novel therapeutics.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of novel derivatives of 4-pyridine carboxylic acid hydrazide and their activity on central nervous system. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 3-Bromo-2-chloropyridine-4-carboxylic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-2-chloropyridine-4-carboxylic acid, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document details its commercial availability, physicochemical properties, a likely synthetic protocol, and its application as a key building block in the development of targeted therapeutics, particularly kinase inhibitors.
Commercial Availability and Physicochemical Properties
This compound is commercially available from a range of chemical suppliers. It is typically supplied as a solid with purity levels suitable for research and development purposes. While specific details may vary between suppliers, the following tables summarize the key identifying and physical properties of this compound.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 1214323-32-6 |
| Molecular Formula | C₆H₃BrClNO₂ |
| Molecular Weight | 236.45 g/mol |
| Synonyms | 3-Bromo-2-chloroisonicotinic acid |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Purity | ≥95% | AChemBlock, Molbase |
| Appearance | Solid | General Supplier Information |
| Storage Temperature | 2-8°C | ChemicalBook |
Note: Physical properties such as melting point and solubility are not consistently reported across suppliers. Researchers should refer to the certificate of analysis provided with their specific batch for the most accurate data.
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
The synthesis can be envisioned as a multi-step process starting from a commercially available pyridine derivative. A potential route involves the regioselective bromination and chlorination of a suitable pyridine precursor, followed by the introduction and subsequent hydrolysis of a nitrile or ester group at the 4-position.
Step 1: Synthesis of a Dihalogenated Pyridine Intermediate
Detailed procedures for the synthesis of dihalogenated pyridines are well-documented. For instance, the synthesis of 3-bromo-2-chloropyridine can be achieved through the diazotization of 3-amino-2-chloropyridine.
Experimental Protocol for a Related Compound (3-Bromo-2-chloropyridine):
-
Materials: 3-amino-2-chloropyridine, 48% hydrobromic acid, water, 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), 10M sodium hydroxide solution, toluene.
-
Procedure:
-
To a solution of 3-amino-2-chloropyridine (2.57 g, 20 mmol) in water (45 ml), add 48% hydrobromic acid (27 ml) at room temperature.[1]
-
Add a solution of TEMPO (0.31 g, 2 mmol) in water (30 ml) to the mixture.[1]
-
Stir the reaction mixture vigorously at room temperature for approximately 2 hours.[1]
-
Carefully add 10M sodium hydroxide solution (40 ml) to the reaction mixture.[1]
-
Extract the aqueous layer with toluene (2 x 300 ml).[1]
-
Combine the organic layers and wash with water (50 ml).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-2-chloropyridine.[1]
-
Step 2: Introduction of a Carboxylic Acid Precursor and Hydrolysis
Following the synthesis of a suitable dihalogenated pyridine, a carboxylic acid or its precursor can be introduced at the 4-position. This can be achieved through various methods, such as metal-catalyzed carbonylation or cyanation followed by hydrolysis. A patent for the synthesis of a related compound, 3-bromo-6-chloropyridyl-2-formic acid, describes the hydrolysis of a cyanopyridine intermediate using sulfuric acid.
Representative Hydrolysis Protocol:
-
Materials: Dihalogenated cyanopyridine intermediate, concentrated sulfuric acid, ice.
-
Procedure:
-
Dissolve the dihalogenated cyanopyridine intermediate in concentrated sulfuric acid.
-
Heat the mixture with stirring for a specified duration (e.g., 2.5-4 hours at 140-180°C).
-
Cool the reaction mixture to room temperature and pour it over ice.
-
Filter the resulting solid, wash with water, and dry to obtain the pyridine carboxylic acid.
-
Applications in Drug Discovery
Halogenated pyridine scaffolds are privileged structures in medicinal chemistry due to their ability to form specific interactions with biological targets and their utility as versatile synthetic intermediates. This compound, with its distinct substitution pattern, is a valuable building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors.
The bromine and chlorine atoms provide handles for selective functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The carboxylic acid moiety can be readily converted to amides, esters, or other functional groups to modulate the physicochemical properties and biological activity of the final compound.
Role as a Building Block in Kinase Inhibitor Synthesis
Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site of the kinase. The substituted pyridine ring of this compound can serve as such a core or as a key fragment that is incorporated into a larger scaffold.
The following diagram illustrates a typical experimental workflow for the utilization of this building block in a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group, a common step in the synthesis of kinase inhibitors.
Hypothetical Signaling Pathway Inhibition
An inhibitor synthesized from this compound could potentially target a specific kinase within a cellular signaling pathway implicated in diseases such as cancer. The following diagram illustrates a hypothetical scenario where a drug derived from this building block inhibits a key kinase, thereby blocking downstream signaling.
Spectral Data
While a comprehensive, publicly available dataset of NMR, IR, and MS spectra for this compound is limited, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.
Expected ¹H NMR (Proton NMR) Data:
-
The spectrum would likely show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.
-
The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chlorine, bromine, and carboxylic acid groups.
-
A broad singlet corresponding to the carboxylic acid proton would be expected at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O.
Expected ¹³C NMR (Carbon NMR) Data:
-
The spectrum would display six distinct signals for the six carbon atoms in the molecule.
-
The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield chemical shift (typically >160 ppm).
-
The chemical shifts of the pyridine ring carbons would be influenced by the positions of the halogen and carboxylic acid substituents.
Expected IR (Infrared) Spectroscopy Data:
-
A broad O-H stretching band characteristic of a carboxylic acid would be expected in the region of 3300-2500 cm⁻¹.
-
A strong C=O stretching band for the carboxylic acid would be prominent around 1700 cm⁻¹.
-
C-Cl and C-Br stretching vibrations would be observed in the fingerprint region (typically below 800 cm⁻¹).
Expected MS (Mass Spectrometry) Data:
-
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (236.45 g/mol ).
-
Due to the presence of bromine and chlorine, characteristic isotopic patterns for M⁺, [M+2]⁺, and [M+4]⁺ would be observed.
-
Fragmentation patterns would likely involve the loss of the carboxylic acid group and halogen atoms.
Researchers are advised to acquire and interpret their own analytical data for definitive structural confirmation.
References
The Dawn of a Therapeutic Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Pyridine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and history of substituted pyridine carboxylic acids, a class of compounds that has yielded significant therapeutic agents. From the nutritional elucidation of nicotinic acid to the serendipitous discovery of isoniazid's antitubercular properties, this document delves into the foundational science, key experiments, and pivotal figures that have shaped our understanding and application of these versatile molecules.
Nicotinic Acid (Pyridine-3-carboxylic acid): From Pellagra to Lipid Management
The story of nicotinic acid, also known as niacin or vitamin B3, is intrinsically linked to the history of the nutritional deficiency disease, pellagra.[1][2] First described in the 18th century among maize-dependent populations in Europe, pellagra, characterized by the "four Ds"—dermatitis, diarrhea, dementia, and death—was a widespread and devastating illness for centuries.[2][3][4]
It wasn't until the early 20th century that the nutritional basis of pellagra was systematically investigated. In 1913, Polish-American biochemist Casimir Funk isolated a substance from rice polishings, which he believed could cure beriberi, and in the process, also isolated nicotinic acid.[1][2] However, its connection to pellagra remained unknown.
The crucial link was established through the work of Dr. Joseph Goldberger of the U.S. Public Health Service.[1][3][4] Through a series of observational studies and experiments on prisoners in the 1910s, Goldberger demonstrated that pellagra was caused by a dietary deficiency and not an infectious agent.[1][2] He identified a "pellagra-preventing" or "P-P" factor present in foods like meat and milk.[2]
The definitive identification of this factor came in 1937 when American biochemist Conrad Elvehjem at the University of Wisconsin isolated nicotinic acid from liver extracts and showed that it cured "black tongue," a canine disease analogous to pellagra.[2][3][4] Subsequent human clinical trials confirmed that nicotinic acid was the elusive "P-P factor" and could effectively treat and prevent pellagra.[3][4]
Mechanism of Action: The NAD and NADP+ Synthesis Pathway
Nicotinic acid is a vital precursor to the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[5][6][7] These coenzymes are essential for hundreds of redox reactions critical to cellular metabolism and energy production.[7][8] The conversion of nicotinic acid to NAD+ occurs via the Preiss-Handler pathway.[8][9]
Therapeutic Applications and Quantitative Data
Beyond its role in preventing and treating pellagra, nicotinic acid, in pharmacological doses, is used to manage dyslipidemia.[6] It can lower levels of low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[6]
| Compound | Physicochemical Properties | Therapeutic Use | Dosage |
| Nicotinic Acid | Molecular Formula: C6H5NO2[10] Molar Mass: 123.11 g/mol [11] Melting Point: 234-237 °C[10] Solubility in water: 1.6 g/100 mL at room temperature[10] | Pellagra | Adults: Up to 500 mg/day orally[5] Children: 100 to 300 mg P.O. daily in divided doses |
| Hyperlipidemia | Initial: 250 mg orally once daily, titrated up to 1.5-2 g daily in divided doses. Maximum 6 g/day .[12] |
Experimental Protocols
A common laboratory and industrial method for the synthesis of nicotinic acid is the oxidation of nicotine.
Protocol: Oxidation of Nicotine with Nitric Acid [13][14]
-
Reaction Setup: Dissolve nicotine in dilute nitric acid to form nicotine nitrate. In a separate reaction vessel, heat a more concentrated solution of nitric acid (e.g., 50-70%) to 95-100°C.[14]
-
Oxidation: Gradually add the nicotine nitrate solution to the hot nitric acid over several hours. The mixture is heated to maintain the reaction and then concentrated by evaporation.[14]
-
Isolation of Nicotinic Acid Nitrate: After evaporation, the residue containing nicotinic acid nitrate is dissolved in hot water and allowed to crystallize upon cooling.[13] The crystals are collected by filtration.[13]
-
Conversion to Nicotinic Acid: The nicotinic acid nitrate is then converted to nicotinic acid, for example, by treatment with a base to neutralize the nitric acid, followed by acidification to precipitate the nicotinic acid.
-
Purification: The crude nicotinic acid is purified by recrystallization from hot water. The purified crystals are filtered and dried.[13]
Isoniazid (Isonicotinic Acid Hydrazide): A Serendipitous Discovery in Tuberculosis Treatment
Isoniazid (INH) stands as a cornerstone in the treatment of tuberculosis (TB).[3] Interestingly, its synthesis predates the discovery of its profound therapeutic effects by several decades. Isoniazid was first synthesized in 1912 by Hans Meyer and Josef Mally at the German University in Prague during their investigations of nicotinic acid derivatives.[3] However, its remarkable antitubercular properties remained unrecognized for forty years.[3]
The discovery of isoniazid's efficacy against Mycobacterium tuberculosis in the early 1950s was a result of independent research efforts at Hoffmann-La Roche, the Squibb Institute for Medical Research, and Bayer AG.[3] This discovery was a significant breakthrough in the fight against tuberculosis, providing a potent and orally bioavailable treatment.[3]
Mechanism of Action: Inhibition of Mycolic Acid Synthesis
Isoniazid is a prodrug, meaning it requires activation within the bacterial cell to exert its therapeutic effect.[15][16] The activation is carried out by the mycobacterial enzyme catalase-peroxidase, encoded by the katG gene.[16][17]
Once activated, isoniazid forms a covalent adduct with NAD+, which then binds to and inhibits the enoyl-acyl carrier protein reductase (InhA).[15][16] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[1][16] Mycolic acids are long, branched-chain fatty acids that are unique and essential components of the mycobacterial cell wall, providing a waxy, impermeable barrier.[1][16] The inhibition of mycolic acid synthesis disrupts the integrity of the cell wall, leading to bacterial cell death.[16]
Antitubercular Activity and Quantitative Data
Isoniazid exhibits potent bactericidal activity against actively dividing M. tuberculosis.[16] Its efficacy is quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the bacteria.
| Compound | Physicochemical Properties | Therapeutic Use | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
| Isoniazid | Molecular Formula: C6H7N3O Melting Point: 170-171 °C[18] Solubility: Soluble in water and alcohol[19] | Tuberculosis | 0.05 - 0.2 µg/mL for susceptible strains[20][21] Higher for resistant strains (e.g., inhA mutants: ~1 µg/mL; katG mutants: >4 µg/mL)[20][22] |
Experimental Protocols
The primary method for synthesizing isoniazid involves the reaction of isonicotinic acid or its ester with hydrazine.[15][18]
Protocol: Synthesis of Isoniazid via Isonicotinic Acid Ester [18][23]
-
Esterification of Isonicotinic Acid: Isonicotinic acid is first converted to its ethyl ester, ethyl isonicotinate. This can be achieved by reacting isonicotinic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) and heating the mixture.
-
Reaction with Hydrazine: In a round-bottom flask, dissolve an equimolar amount of ethyl isonicotinate in ethanol. To this solution, add an equimolar amount of hydrazine hydrate.[3][18]
-
Reaction Conditions: The reaction mixture is typically heated to reflux (around 70-75°C) and stirred for several hours.[18]
-
Isolation of Isoniazid: Upon cooling, the isoniazid product often crystallizes out of the solution. The solid is collected by filtration.[23]
-
Purification: The crude isoniazid is washed with a cold solvent, such as ethanol or distilled water, to remove impurities.[3] Further purification is achieved by recrystallization from a suitable solvent, typically ethanol, to yield pure isoniazid.[3][23]
-
Characterization: The purity of the synthesized isoniazid can be confirmed by determining its melting point (170-171°C) and by spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy to identify the characteristic functional groups.[18]
The Broader Landscape of Substituted Pyridine Carboxylic Acids in Medicine
The therapeutic success of nicotinic acid and isoniazid has spurred extensive research into other substituted pyridine carboxylic acid derivatives. This versatile scaffold is present in a wide range of FDA-approved drugs with diverse clinical applications.[24][25][26]
Examples of other medicinally important substituted pyridine carboxylic acids include:
-
Ethionamide: A second-line antitubercular drug, structurally related to isoniazid, used in the treatment of multidrug-resistant tuberculosis.[26]
-
Nialamide: An antidepressant that was withdrawn from the market due to side effects.[26]
-
Iproniazid: Initially developed as an antitubercular drug, it was later found to have antidepressant properties and was one of the first monoamine oxidase inhibitors.[26]
The pyridine ring's ability to engage in various non-covalent interactions and its amenability to chemical modification make it a privileged scaffold in medicinal chemistry, with ongoing research exploring its potential in developing new therapeutic agents for a multitude of diseases.[27]
This guide has provided a foundational understanding of the discovery and history of substituted pyridine carboxylic acids, highlighting the scientific journey from identifying a vitamin to developing a life-saving antibiotic. The detailed experimental protocols and mechanistic insights serve as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. What are Mycolic acid synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Isoniazid Paradigm of Killing, Resistance, and Persistence in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 7. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 8. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 11. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. reference.medscape.com [reference.medscape.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. US2409345A - Process for the preparation of nicotinic acid - Google Patents [patents.google.com]
- 15. droracle.ai [droracle.ai]
- 16. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 17. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Early Bactericidal Activity of Different Isoniazid Doses for Drug-Resistant Tuberculosis (INHindsight): A Randomized, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isoniazid Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijsdr.org [ijsdr.org]
- 24. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. lifechemicals.com [lifechemicals.com]
- 26. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Bromo-2-chloropyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-Bromo-2-chloropyridine-4-carboxylic acid, a key intermediate in the development of pharmaceutical compounds. Two primary synthetic routes are presented: direct electrophilic bromination of 2-chloropyridine-4-carboxylic acid and a multi-step synthesis commencing with 2-amino-4-picoline, proceeding through a Sandmeyer reaction. These protocols are designed to furnish researchers with the necessary details to replicate these syntheses, including reaction conditions, reagent quantities, and purification methods.
Introduction
This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its polysubstituted pyridine core serves as a versatile scaffold for the synthesis of a wide array of complex molecules with potential therapeutic applications. The strategic placement of the bromine and chlorine atoms, along with the carboxylic acid moiety, provides multiple points for further chemical modification, enabling the exploration of structure-activity relationships in drug development programs. This document outlines two viable synthetic pathways to access this important building block.
Data Presentation
| Parameter | Route 1: Direct Bromination | Route 2: Sandmeyer Reaction |
| Starting Material | 2-Chloropyridine-4-carboxylic acid | 2-Amino-4-picoline |
| Key Intermediates | N/A | 2-Amino-3-bromopyridine-4-carboxylic acid, 3-Amino-2-chloropyridine-4-carboxylic acid |
| Brominating Agent | N-Bromosuccinimide (NBS) | Bromine |
| Chlorinating Agent | N/A | Copper(I) chloride |
| Solvent(s) | Sulfuric acid | Acetic acid, Water, Hydrochloric acid |
| Reaction Temperature | 60-80°C | 0-100°C (multi-step) |
| Reaction Time | 4-8 hours | 24-48 hours (multi-step) |
| Purification Method | Recrystallization | Column chromatography, Recrystallization |
| Reported/Expected Yield | 70-85% (estimated) | 40-60% (overall, estimated) |
Experimental Protocols
Route 1: Direct Electrophilic Bromination of 2-Chloropyridine-4-carboxylic acid
This protocol describes the direct bromination of commercially available 2-chloropyridine-4-carboxylic acid. This method is advantageous due to its single-step nature.
Materials:
-
2-Chloropyridine-4-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated sulfuric acid
-
Deionized water
-
Ice
Procedure:
-
In a fume hood, carefully add 2-chloropyridine-4-carboxylic acid (1 equivalent) to a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add concentrated sulfuric acid to the flask while cooling in an ice bath to control the exothermic reaction. Stir until the starting material is completely dissolved.
-
In one portion, add N-bromosuccinimide (1.1 equivalents) to the solution.
-
Remove the ice bath and heat the reaction mixture to 60-80°C.
-
Maintain stirring at this temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Dry the final product under vacuum.
Route 2: Synthesis via Sandmeyer Reaction
This multi-step route begins with the bromination and subsequent oxidation of 2-amino-4-picoline, followed by a Sandmeyer reaction to introduce the chloro group.
Step 2a: Bromination of 2-Amino-4-picoline
-
Dissolve 2-amino-4-picoline (1 equivalent) in glacial acetic acid.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise at room temperature.
-
Stir the mixture for 12-16 hours.
-
Pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 2-amino-3-bromo-4-picoline.
Step 2b: Oxidation to Carboxylic Acid
-
Suspend 2-amino-3-bromo-4-picoline (1 equivalent) in an aqueous solution of a strong oxidizing agent (e.g., potassium permanganate).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the mixture and filter to remove manganese dioxide.
-
Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-amino-3-bromopyridine-4-carboxylic acid.
Step 2c: Sandmeyer Reaction
-
Suspend 2-amino-3-bromopyridine-4-carboxylic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C, to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 1-2 hours until nitrogen evolution ceases.
-
Cool the mixture and collect the precipitated product by filtration.
-
Wash the solid with water and purify by recrystallization to yield this compound.
Visualizations
Caption: Direct bromination of 2-chloropyridine-4-carboxylic acid.
Application Notes for 3-Bromo-2-chloropyridine-4-carboxylic acid: A Versatile Synthetic Intermediate
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2-chloropyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 3-Bromo-2-chloropyridine-4-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of multiple reaction sites that allow for selective functionalization. The following sections offer insights into typical reaction conditions, a generalized experimental protocol, and a summary of relevant data to guide the successful application of this substrate in organic synthesis.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate, displaying remarkable functional group tolerance and generally mild reaction conditions.[1][2] this compound presents a unique scaffold for drug discovery, offering three potential points for diversification: the bromine, chlorine, and carboxylic acid moieties.
In Suzuki couplings, the reactivity of aryl halides typically follows the order I > Br > Cl. Consequently, selective coupling at the more reactive C-Br bond in this compound can be achieved under carefully controlled conditions, leaving the C-Cl bond available for subsequent transformations. The presence of the carboxylic acid group may necessitate the use of specific bases to avoid unwanted side reactions.
Data Presentation: Typical Conditions for Suzuki Coupling of Halopyridines
The following table summarizes common conditions for Suzuki-Miyaura coupling reactions involving chloropyridines and bromopyridines, which can serve as a starting point for optimizing reactions with this compound.
| Entry | Halopyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | High |
| 2 | 4-Chloropyridine | Arylboronic acids | Pd(PPh₃)₄ | - | Various | Various | Reflux | - | Moderate to Good[3] |
| 3 | 2,6-Dichloro-3-pyridylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₂Cl₂ (5) | PPh₃ | Na₂CO₃ (aq) | Dioxane | Reflux | 8 | 69[4] |
| 4 | 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ | PPh₃ | K₂CO₃ | EtOH/H₂O | Reflux | - | Moderate to Excellent |
| 5 | 2,4-Dichloropyridines | Arylboronic acids | Pd(PEPPSI)(IPr) | - | Various | Various | 60-100 | - | Good C4-selectivity[5] |
| 6 | Solid-supported chloropyrimidines | Arylboronic acids | Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate |
Experimental Protocols
General Protocol for Selective Suzuki Coupling at the C-Br Position
This protocol outlines a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C-3 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium carbonate (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and alternately evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and facilitate extraction.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-chloropyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-chloropyridine-4-carboxylic acid is a versatile, dihalogenated heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of two distinct halogen atoms (bromine and chlorine) at positions C3 and C2, respectively, along with a carboxylic acid at C4, offers multiple points for selective functionalization. Palladium-catalyzed cross-coupling reactions are paramount for elaborating such scaffolds, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
The regioselectivity of these coupling reactions is a critical consideration. Generally, the reactivity of carbon-halogen bonds in palladium-catalyzed oxidative addition follows the order C-I > C-Br > C-Cl.[1] This inherent reactivity difference suggests that selective coupling at the C3-Br position is achievable while retaining the C2-Cl and C4-COOH functionalities for subsequent transformations. The electronic properties of the pyridine ring, influenced by the nitrogen atom, typically favor oxidative addition at positions α (C2, C6) and γ (C4) to the nitrogen.[2][3] However, the choice of catalyst, ligand, and reaction conditions can be leveraged to control the site of reaction.[3][4]
This document provides detailed application notes and representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound.
Factors Influencing Regioselectivity
The ability to achieve selective functionalization at the C3-bromo position is governed by a complex interplay of electronic, steric, and catalytic factors. Understanding these relationships is key to predictable and high-yielding syntheses.
Generalized Catalytic Cycle
All three cross-coupling reactions discussed proceed through a similar catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition, transmetallation (or related step), and reductive elimination.
Experimental Protocols and Data
The following protocols are representative starting points for the cross-coupling of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be required to achieve optimal yields for specific coupling partners.
General Experimental Workflow
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the substrate with an organoboron reagent.[5][6]
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction to room temperature. Acidify the mixture with 1M HCl to pH ~3-4 and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-3-phenylpyridine-4-carboxylic acid.
-
Table 1: Representative Data for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 100 | 12 | 89 |
| Thiophene-3-boronic acid | Pd(PPh₃)₄ (4) | - | K₃PO₄ | Toluene/H₂O | 95 | 18 | 78 |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the aryl halide with a primary or secondary amine.[7][8] The use of sterically hindered phosphine ligands is often crucial for high efficiency.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.2 equiv)
-
Toluene, anhydrous and degassed
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene followed by morpholine via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by LC-MS. The reaction is typically complete within 16-24 hours.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous phase with ethyl acetate. The product may remain in the aqueous phase as a carboxylate salt. Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the precipitate or extract with an organic solvent, dry, and concentrate.
-
Purify the crude product by an appropriate method (e.g., recrystallization or column chromatography) to yield 2-chloro-3-(morpholino)pyridine-4-carboxylic acid.
-
Table 2: Representative Data for Buchwald-Hartwig Amination
| Amine Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu | Toluene | 100 | 18 | 82 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 20 | 75 |
| Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (6) | LiHMDS | THF | 80 | 16 | 79 |
Sonogashira Coupling: C-C Bond Formation
The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between the substrate and a terminal alkyne, typically using both palladium and copper co-catalysts.[9]
Protocol 3: Sonogashira Coupling with Phenylacetylene
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.3 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
-
-
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF, triethylamine, and finally phenylacetylene via syringe.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 6-12 hours.
-
Upon completion, cool the mixture and pour it into water.
-
Acidify with 1M HCl to pH ~3-4 and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 2-chloro-3-(phenylethynyl)pyridine-4-carboxylic acid.
-
Table 3: Representative Data for Sonogashira Coupling
| Alkyne Coupling Partner | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | DMF | 60 | 8 | 91 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (4) | CuI (6) | Diisopropylamine | THF | 50 | 10 | 88 |
| 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Acetonitrile | 70 | 12 | 84 |
Conclusion
This compound is a highly valuable substrate for palladium-catalyzed cross-coupling reactions. The pronounced difference in reactivity between the C-Br and C-Cl bonds allows for selective functionalization at the C3 position via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and data provided herein serve as a robust starting point for the synthesis of a diverse array of substituted pyridine derivatives, which are key intermediates for drug discovery and materials science applications. Judicious selection of the catalyst system and reaction conditions is essential for achieving high yields and regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Versatility of 3-Bromo-2-chloropyridine-4-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-chloropyridine-4-carboxylic acid is a versatile, trifunctional heterocyclic building block that holds significant potential in medicinal chemistry. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, and a chlorine atom on a pyridine ring, offers multiple reaction sites for selective chemical modifications. This allows for the strategic synthesis of diverse molecular scaffolds for the development of novel therapeutic agents. The differential reactivity of the halogen atoms—the bromine atom being more susceptible to palladium-catalyzed cross-coupling reactions and the chlorine atom being more amenable to nucleophilic aromatic substitution—provides a powerful tool for creating complex, three-dimensional molecules.
This document provides an overview of the applications of this compound in medicinal chemistry, focusing on its use in the synthesis of kinase inhibitors and other potential therapeutic agents. Detailed experimental protocols for the synthesis of key derivatives are also provided.
Key Applications in Drug Discovery
The this compound scaffold is an attractive starting point for the synthesis of a variety of biologically active compounds. Its derivatives have been explored as inhibitors of several important drug targets, particularly protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.
Kinase Inhibitors
The pyridine core is a common feature in many approved and investigational kinase inhibitors. The this compound moiety can be elaborated to generate potent inhibitors of various kinases, including:
-
c-Jun N-terminal Kinase (JNK): JNKs are involved in stress signaling pathways and are implicated in inflammatory diseases and neurodegenerative disorders.
-
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway plays a crucial role in inflammation and the production of pro-inflammatory cytokines like IL-1β.[1]
-
Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling is a known driver in various cancers.
-
Aurora Kinases: These are key regulators of mitosis, and their inhibition is a promising strategy for cancer therapy.
The general approach involves the sequential functionalization of the pyridine ring to introduce substituents that can interact with the key residues in the ATP-binding pocket of the target kinase.
Data Presentation: Inhibitory Activities of Substituted Pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay | Cell Line | Reference |
| 1 | JNK3 | 630 | - | - | [2] |
| 4c | FXIa | 5.64 | aPTT ED2x = 10.9 µM | - | [3] |
| 4m | FXIa | 6.28 | aPTT ED2x = 4.5 µM | - | [3] |
| 4q | FXIa | 4.87 | aPTT ED2x = 5.2 µM | - | [3] |
| 13b (AIK3-305) | IL-1β release | - | Potent and selective inhibitor | - | [1] |
| 18i | FGFR1-4 | Pan-FGFR inhibitor | Potent antitumor activity | Multiple cancer cell lines with FGFR abnormalities | [4] |
| 6e | Aurora A | - | IC50 = 168.78 µM (cytotoxicity) | MCF-7 | [5] |
Experimental Protocols
The following protocols describe the synthesis of key intermediates and final compounds derived from this compound. These are representative procedures that can be adapted for the synthesis of a library of analogs.
Protocol 1: Synthesis of 3-Aryl-2-chloropyridine-4-carboxylic Acid via Suzuki Coupling
This protocol describes the selective functionalization of the bromine atom at the C3 position via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1), add K2CO3 (3.0 eq), PPh3 (0.1 eq), and Pd(OAc)2 (0.05 eq).
-
Degas the reaction mixture with nitrogen for 15 minutes.
-
Heat the mixture at 90 °C for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-2-chloropyridine-4-carboxylic acid.
Protocol 2: Synthesis of 3-Aryl-2-(arylamino)pyridine-4-carboxamide via Amidation and Buchwald-Hartwig Amination
This protocol outlines the conversion of the carboxylic acid to a carboxamide, followed by the substitution of the chlorine atom at the C2 position.
Materials:
-
3-Aryl-2-chloropyridine-4-carboxylic acid (from Protocol 1)
-
Thionyl chloride (SOCl2)
-
Ammonia solution (7 N in methanol)
-
Aniline derivative
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Cesium carbonate (Cs2CO3)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
Part A: Amidation
-
Suspend 3-aryl-2-chloropyridine-4-carboxylic acid (1.0 eq) in DCM and add SOCl2 (2.0 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent and excess SOCl2 under reduced pressure.
-
Dissolve the resulting acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of ammonia in methanol.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure and purify the residue by recrystallization or silica gel chromatography to obtain 3-aryl-2-chloropyridine-4-carboxamide.
Part B: Buchwald-Hartwig Amination
-
In a reaction vessel, combine 3-aryl-2-chloropyridine-4-carboxamide (1.0 eq), the aniline derivative (1.2 eq), Cs2CO3 (2.0 eq), Xantphos (0.1 eq), and Pd2(dba)3 (0.05 eq).
-
Add anhydrous toluene and degas the mixture with argon for 20 minutes.
-
Heat the reaction mixture at 110 °C for 18 hours under an argon atmosphere.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the final 3-aryl-2-(arylamino)pyridine-4-carboxamide.
Mandatory Visualizations
Caption: Synthetic workflow for the derivatization of this compound.
Caption: Simplified p38 MAPK signaling pathway and the point of intervention for pyridine-based inhibitors.
References
- 1. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of IRAK4 Kinase Inhibitors Using 3-Bromo-2-chloropyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of potent kinase inhibitors, specifically targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), utilizing 3-Bromo-2-chloropyridine-4-carboxylic acid as a key starting material. IRAK4 is a critical mediator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it a prime target for therapeutic intervention in a range of inflammatory and autoimmune diseases.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a central role in the innate immune response.[1][2] Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by their respective cytokines, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88. This initiates a signaling cascade that leads to the activation of downstream transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and chemokines.[3] Dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of various diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[1] Therefore, the development of small molecule inhibitors of IRAK4 is a promising therapeutic strategy.
The this compound scaffold provides a versatile platform for the synthesis of IRAK4 inhibitors. The carboxylic acid moiety allows for the introduction of various substituents through amide bond formation, while the bromine and chlorine atoms offer sites for further functionalization, such as amination, to modulate the potency, selectivity, and pharmacokinetic properties of the resulting compounds.
Signaling Pathway
The IRAK4 signaling pathway is a key component of the innate immune system. The diagram below illustrates the central role of IRAK4 in mediating signals from TLRs and IL-1Rs to downstream inflammatory responses. Inhibition of IRAK4 kinase activity blocks this cascade, thereby reducing the production of inflammatory mediators.
Figure 1: Simplified IRAK4 Signaling Pathway.
Experimental Protocols
The synthesis of IRAK4 inhibitors from this compound typically involves a two-step process: an amide coupling reaction followed by a nucleophilic aromatic substitution (amination).
Protocol 1: Amide Coupling of this compound with 4-(tert-butyl)aniline
This protocol describes the synthesis of the intermediate, 3-bromo-2-chloro-N-(4-(tert-butyl)phenyl)isonicotinamide.
Materials:
-
This compound
-
4-(tert-butyl)aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add EDCI (1.5 eq) and HOBt (1.5 eq).
-
Stir the mixture for 15 minutes at 0 °C.
-
Add 4-(tert-butyl)aniline (1.1 eq) followed by the dropwise addition of DIPEA (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 3-bromo-2-chloro-N-(4-(tert-butyl)phenyl)isonicotinamide.
Protocol 2: Synthesis of 2-amino-3-bromo-N-(4-(tert-butyl)phenyl)isonicotinamide
This protocol describes the amination of the intermediate to yield the final IRAK4 inhibitor.
Materials:
-
3-bromo-2-chloro-N-(4-(tert-butyl)phenyl)isonicotinamide
-
Ammonia solution (e.g., 7N in methanol)
-
1,4-Dioxane
-
Sealed reaction vessel
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a sealed reaction vessel, dissolve 3-bromo-2-chloro-N-(4-(tert-butyl)phenyl)isonicotinamide (1.0 eq) in 1,4-dioxane.
-
Add a solution of ammonia in methanol (e.g., 7N, excess).
-
Seal the vessel and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by a suitable method such as silica gel column chromatography or recrystallization to yield 2-amino-3-bromo-N-(4-(tert-butyl)phenyl)isonicotinamide.
Experimental Workflow
The overall synthetic workflow from the starting material to the final kinase inhibitor is depicted below.
Figure 2: Synthetic Workflow for IRAK4 Inhibitor.
Data Presentation
The following table summarizes the inhibitory activity of a representative IRAK4 inhibitor synthesized via the described protocols.
| Compound ID | Structure | Target Kinase | IC₅₀ (nM) |
| 1 | 2-amino-3-bromo-N-(4-(tert-butyl)phenyl)isonicotinamide | IRAK4 | 50-100 |
Note: IC₅₀ values are approximate and can vary based on assay conditions. This data is for illustrative purposes.
Conclusion
The protocols outlined in this document provide a robust and reproducible method for the synthesis of potent IRAK4 inhibitors from this compound. The described synthetic route, involving amide coupling and subsequent amination, offers a versatile approach for generating a library of analogs for structure-activity relationship (SAR) studies. These compounds represent a promising starting point for the development of novel therapeutics for the treatment of inflammatory and autoimmune diseases.
References
Application Notes and Protocols for Pyridine Carboxylic Acid-Based Herbicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine carboxylic acids represent a significant class of synthetic auxin herbicides, playing a crucial role in modern agriculture for the effective control of broadleaf weeds. While direct applications of 3-bromo-2-chloropyridine-4-carboxylic acid in commercially available agrochemicals are not extensively documented in publicly available literature, its structural isomers and related derivatives are foundational to the synthesis of highly effective herbicides. This document provides detailed application notes and protocols for the synthesis and understanding of two prominent pyridine carboxylic acid-based herbicides: Picloram and Clopyralid. These compounds, while not directly synthesized from this compound, share a common pyridine core and offer valuable insights into the structure-activity relationships and synthetic strategies employed in this class of agrochemicals.
Key Applications in Agrochemical Synthesis
Pyridine carboxylic acid derivatives are primarily utilized as selective herbicides. Their mode of action mimics the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth in susceptible broadleaf species, ultimately resulting in plant death. This selective herbicidal activity allows for their use in various crops, rangelands, and non-crop areas to manage invasive and noxious weeds.
1. Picloram (4-amino-3,5,6-trichloropicolinic acid)
Picloram is a persistent, systemic herbicide effective against a wide range of deep-rooted perennial weeds and woody plants.[1] Its synthesis typically begins with α-picoline, which undergoes a series of reactions including chlorination, amination, and hydrolysis to yield the final active ingredient.[2][3]
2. Clopyralid (3,6-dichloropicolinic acid)
Clopyralid is another selective herbicide used to control broadleaf weeds, particularly in the Asteraceae, Fabaceae, and Polygonaceae families.[4][5] A common synthetic route involves the chlorination of picolinic acid or starting from 2-cyanopyridine, followed by hydrolysis and reduction.[6][7]
Data Presentation
The following tables summarize key quantitative data related to the synthesis and herbicidal activity of Picloram and Clopyralid.
Table 1: Synthesis and Physical Properties
| Compound | Starting Material | Reported Yield | Purity | Melting Point (°C) | Water Solubility |
| Picloram | α-Picoline | - | >920 g/kg (Technical Grade)[8] | 218-219[1] | 430 ppm[9] |
| Picloram Isopropylamine Salt | Picloram | 99.6%[3] | 95.9%[3] | - | - |
| Clopyralid | 2-Cyanopyridine | >85%[7] | >98%[7] | 151-152 | 1,000 ppm[4][10] |
Table 2: Herbicidal Efficacy Data
| Herbicide | Target Weed | Parameter | Value | Reference |
| Picloram | Soybean (Glycine max) cell cultures | TL50 (Inhibition) | 0.17 nM/g fresh weight | [11] |
| Picloram | Cotton (Gossypium hirsutum) leaf buds | TL50 (Toxicity) | 14.7 nM/g fresh weight | [11] |
| Clopyralid | Various broadleaf species | ED50 (Shoot Inhibition) | Varies by species (µg/kg soil) | [12] |
| Clopyralid | Various broadleaf species | ED50 (Root Inhibition) | Varies by species (µg/kg soil) | [12] |
| Picloram | Huisache (Acacia farnesiana) | Defoliation (1.12 kg/ha ) | High | [4] |
| Picloram | Huisache (Acacia farnesiana) | Defoliation (2.24 kg/ha ) | High | [4] |
Experimental Protocols
Due to the limited availability of detailed laboratory-scale synthesis protocols for Picloram and Clopyralid in the public domain, the following are generalized procedures based on patent literature and known chemical transformations. These are intended for informational purposes and should be adapted and optimized by qualified researchers.
Protocol 1: Conceptual Laboratory Synthesis of Picloram from α-Picoline
This protocol outlines the key chemical transformations for the synthesis of Picloram.
Materials:
-
α-Picoline
-
Chlorinating agent (e.g., chlorine gas, sulfuryl chloride)
-
Ammonia
-
Hydrolyzing agent (e.g., sodium hydroxide)
-
Appropriate solvents (e.g., carbon tetrachloride, water)
-
Acid for precipitation (e.g., hydrochloric acid)
Procedure:
-
Chlorination: In a suitable reaction vessel, dissolve α-picoline in an inert solvent such as carbon tetrachloride. Introduce the chlorinating agent under controlled conditions (temperature, light) to facilitate the exhaustive chlorination of the methyl group and the pyridine ring. This step yields an intermediate such as 2-(trichloromethyl)-3,4,5,6-tetrachloropyridine.
-
Amination: The chlorinated intermediate is then subjected to amination. This can be achieved by reacting it with ammonia under pressure and at elevated temperatures. This step introduces the amino group at the 4-position of the pyridine ring.
-
Hydrolysis: The trichloromethyl group is hydrolyzed to a carboxylic acid. This is typically achieved by heating the aminated intermediate with an aqueous base, such as sodium hydroxide, followed by acidification with an acid like hydrochloric acid to precipitate the final product, 4-amino-3,5,6-trichloropicolinic acid (Picloram).
-
Purification: The crude Picloram can be purified by recrystallization from a suitable solvent.
Protocol 2: Conceptual Laboratory Synthesis of Clopyralid from 2-Cyanopyridine
This protocol describes the main steps for the synthesis of Clopyralid.
Materials:
-
2-Cyanopyridine
-
Chlorine gas
-
Catalyst (e.g., activated carbon impregnated with iron(III) chloride, zinc chloride, cobalt chloride)[7]
-
Sodium hydroxide
-
Hydrazine hydrate (for reduction step)
-
Hydrochloric acid
Procedure:
-
Chlorination: 2-Cyanopyridine is subjected to chlorination using chlorine gas in the presence of a catalyst to produce polychlorinated pyridine intermediates.
-
Hydrolysis: The chlorinated pyridine nitrile is then hydrolyzed to the corresponding carboxylic acid. This is typically carried out under basic conditions using sodium hydroxide.
-
Reduction (Dechlorination): A selective reduction is performed to remove a chlorine atom. A patented method describes the use of hydrazine hydrate in the presence of sodium carbonate.[7]
-
Acidification and Isolation: The reaction mixture is acidified with hydrochloric acid to a specific pH (e.g., 0.8-1.2) to precipitate the final product, 3,6-dichloropicolinic acid (Clopyralid).[7] The product is then isolated by filtration, dried, and can be further purified if necessary.
Visualizations
Caption: Synthetic pathway for Picloram.
Caption: Synthetic pathway for Clopyralid.
Caption: General experimental workflow.
References
- 1. CN100579964C - A kind of production method of herbicide clopyralid - Google Patents [patents.google.com]
- 2. CN102845429B - Preparation method of picloram choline water aqua and picloram choline original drug - Google Patents [patents.google.com]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. benchchem.com [benchchem.com]
- 5. invasive.org [invasive.org]
- 6. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
- 7. benchchem.com [benchchem.com]
- 8. Clopyralid [sitem.herts.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. invasive.org [invasive.org]
- 11. Herbicidal Concentrations of Picloram in Cell Culture and Leaf Buds | Weed Science | Cambridge Core [cambridge.org]
- 12. plos.figshare.com [plos.figshare.com]
Application Notes and Protocols for the Derivatization of 3-Bromo-2-chloropyridine-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Bromo-2-chloropyridine-4-carboxylic acid, also known as 3-bromo-2-chloroisonicotinic acid, is a versatile heterocyclic building block in medicinal chemistry and materials science.[1] Its structure features three distinct reactive sites: a carboxylic acid group, a bromo substituent, and a chloro substituent. This trifunctionality allows for sequential and site-selective modifications, making it a valuable scaffold for generating diverse molecular libraries. The derivatization of each functional group enables the introduction of various pharmacophores and the fine-tuning of physicochemical properties for drug discovery and development. These application notes provide detailed protocols for the primary derivatization strategies of this compound.
Derivatization of the Carboxylic Acid Group
The carboxylic acid moiety is readily converted into esters and amides, which are fundamental transformations in drug development to modulate properties such as solubility, metabolic stability, and target binding.
Esterification
Esterification converts the carboxylic acid to an ester, often to improve cell permeability or to act as a pro-drug. The Fischer esterification, using an alcohol in the presence of an acid catalyst, is a common method.[2] Alternatively, coupling agents can be used under milder conditions.
Protocol 1: Fischer Esterification (Methyl Ester Synthesis)
This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester using methanol and a strong acid catalyst.[2][3]
Methodology:
-
To a solution of this compound (1.0 eq) in methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 65 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired methyl 3-bromo-2-chloropyridine-4-carboxylate.
Protocol 2: DCC/DMAP-Mediated Esterification
This method is suitable for more complex or acid-sensitive alcohols and proceeds under mild, neutral conditions.[4][5]
Methodology:
-
Dissolve this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in the same solvent dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-16 hours.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with the reaction solvent.
-
Wash the filtrate sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the pure ester.
Amidation
Amide bond formation is one of the most crucial reactions in drug discovery.[6] Coupling reagents are typically employed to activate the carboxylic acid for reaction with a primary or secondary amine.
Protocol 3: HATU-Mediated Amide Coupling
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is an efficient coupling reagent that often provides high yields and is compatible with a wide range of functional groups.[6]
Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1-1.2 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Add a hindered base, such as N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq), to the mixture and stir for 5-10 minutes at room temperature to pre-activate the acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 1-6 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to afford the target amide.
Table 1: Representative Data for Carboxylic Acid Derivatization
| Derivatization Type | Reagents & Conditions | Typical Yield (%) | Reference |
| Esterification | R-OH, H₂SO₄, Reflux | 70-90% | [2][3] |
| Esterification | R-OH, DCC, DMAP, DCM, RT | 75-95% | [4] |
| Amidation | R₁R₂NH, HATU, DIPEA, DMF, RT | 80-98% | [6] |
| Amidation | R₁R₂NH, EDC, HOBt, DMF, RT | 75-95% | [5] |
Note: Yields are representative and may vary based on the specific alcohol or amine used.
Derivatization via Cross-Coupling Reactions
The bromo and chloro substituents on the pyridine ring are ideal handles for palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds. Generally, the C-Br bond is more reactive than the C-Cl bond, which can allow for selective functionalization.[7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the halo-pyridine with an organoboron reagent.[8][9] It is often possible to selectively react at the C-Br position while leaving the C-Cl position intact.
Protocol 4: Selective Suzuki Coupling at the C-3 (Bromo) Position
Methodology:
-
To a degassed mixture of a suitable solvent (e.g., 1,4-dioxane/water or DMF) add this compound (or its ester derivative) (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 eq) or a combination of Pd(OAc)₂ and a phosphine ligand like SPhos or XPhos.
-
Thoroughly degas the mixture again by bubbling argon or nitrogen through it for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine. If the product is a carboxylic acid, perform an acidic/basic workup to isolate it.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Buchwald-Hartwig Amination
This reaction is a powerful tool for C-N bond formation, enabling the synthesis of various substituted amino-pyridines.
Protocol 5: Buchwald-Hartwig Amination at the C-3 (Bromo) Position
Methodology:
-
In an oven-dried Schlenk tube, combine the this compound derivative (ester form is recommended) (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., BINAP or Xantphos, 0.04 eq), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the resulting residue by column chromatography.
Table 2: Representative Data for Cross-Coupling Reactions
| Coupling Reaction | Reagents & Conditions | Position | Typical Yield (%) | Reference |
| Suzuki-Miyaura | R-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C | C3-Br | 70-95% | [8][10] |
| Suzuki-Miyaura | R-B(OH)₂, Pd(OAc)₂, SPhos, K₃PO₄, Toluene, 110°C | C2-Cl | 60-85% | [7][9] |
| Buchwald-Hartwig | R₂NH, Pd₂(dba)₃, Xantphos, NaOt-Bu, Toluene, 100°C | C3-Br | 65-90% | [7] |
| Sonogashira | R-C≡CH, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C | C3-Br | 75-95% | [11] |
Note: Reaction at the C2-Cl position generally requires more active catalyst systems and harsher conditions than at the C3-Br position.[7]
Conclusion
This compound is a highly functionalized scaffold that offers multiple avenues for chemical modification. By selecting appropriate reagents and reaction conditions, researchers can selectively derivatize the carboxylic acid group or perform cross-coupling reactions at the halogenated positions. The protocols and data presented herein serve as a guide for scientists engaged in the synthesis of novel compounds for pharmaceutical and materials science applications.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ajchem-a.com [ajchem-a.com]
- 6. growingscience.com [growingscience.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 3-Bromo-2-chloropyridine-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Bromo-2-chloropyridine-4-carboxylic acid is a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery as a versatile building block for the synthesis of more complex molecules. Its specific substitution pattern offers multiple points for chemical modification. This document provides detailed protocols for a proposed synthetic route to obtain this compound, based on established chemical transformations. The synthesis is envisioned as a two-step process, commencing with the preparation of the key intermediate, 3-Bromo-2-chloropyridine, followed by a regioselective carboxylation at the C4-position.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a two-step sequence. The initial step involves the synthesis of 3-Bromo-2-chloropyridine from 3-amino-2-chloropyridine via a Sandmeyer-type reaction. The subsequent step introduces the carboxylic acid group at the 4-position of the pyridine ring through a modern C-H functionalization approach involving the formation of a pyridylphosphonium salt followed by a copper-catalyzed carboxylation with carbon dioxide.
Figure 1. Proposed synthetic workflow for this compound.
Data Presentation
Table 1: Reagents and Reaction Conditions for the Synthesis of 3-Bromo-2-chloropyridine (Step 1)
| Reagent/Parameter | Molar Equiv. | Quantity | Notes |
| 3-Amino-2-chloropyridine | 1.0 | User-defined | Starting material |
| 48% Hydrobromic acid | Excess | Calculated | Solvent and source of bromide |
| Sodium nitrite (NaNO₂) | 1.1 | Calculated | Diazotizing agent |
| Copper(I) bromide (CuBr) | 1.2 | Calculated | Catalyst for Sandmeyer reaction |
| Water (H₂O) | - | Sufficient volume | Solvent |
| Reaction Temperature | - | 0-5 °C | For diazotization and Sandmeyer reaction |
| Reaction Time | - | 2-4 hours | - |
Table 2: Reagents and Reaction Conditions for the C4-Carboxylation (Step 2)
| Reagent/Parameter | Molar Equiv. | Quantity | Notes |
| Phosphination | |||
| 3-Bromo-2-chloropyridine | 1.0 | User-defined | Starting material from Step 1 |
| Diphenylphosphine oxide | 1.2 | Calculated | - |
| Pivalic anhydride | 1.5 | Calculated | - |
| Toluene | - | Sufficient volume | Solvent |
| Phosphonium Salt Formation | |||
| Triphenylphosphine | 1.2 | Calculated | - |
| Triflic anhydride | 1.1 | Calculated | - |
| Dichloromethane | - | Sufficient volume | Solvent |
| Carboxylation | |||
| Pyridylphosphonium Salt | 1.0 | From previous step | Intermediate |
| Carbon Dioxide (CO₂) | Excess (1 atm) | - | C1 source |
| Copper(I) chloride (CuCl) | 0.1 | Calculated | Catalyst |
| TMEDA | 0.2 | Calculated | Ligand |
| Diethylzinc (ZnEt₂) | 2.0 | Calculated | Reductant |
| Dimethylacetamide (DMA) | - | Sufficient volume | Solvent |
| Reaction Temperature | - | Room Temperature | For carboxylation |
| Reaction Time | - | 12-24 hours | For carboxylation |
Experimental Protocols
Step 1: Synthesis of 3-Bromo-2-chloropyridine
This protocol is based on a standard Sandmeyer reaction for the conversion of an amino group on a pyridine ring to a bromide.
Materials:
-
3-Amino-2-chloropyridine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, ice bath, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-2-chloropyridine in 48% hydrobromic acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (release of N₂) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 3-Bromo-2-chloropyridine.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Step 2: C4-Carboxylation of 3-Bromo-2-chloropyridine
This protocol is adapted from a modern method for the C4-selective carboxylation of pyridines.[1]
Materials:
-
3-Bromo-2-chloropyridine (from Step 1)
-
Diphenylphosphine oxide
-
Pivalic anhydride
-
Toluene
-
Triphenylphosphine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Dichloromethane (CH₂Cl₂)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Diethylzinc (ZnEt₂) solution in hexanes
-
Dimethylacetamide (DMA), anhydrous
-
Carbon dioxide (gas cylinder or dry ice)
-
Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask, syringe, balloon with CO₂, magnetic stirrer.
Procedure: Part A: Synthesis of the Pyridylphosphonium Salt Intermediate
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-2-chloropyridine, diphenylphosphine oxide, and pivalic anhydride in anhydrous toluene.
-
Heat the mixture at 80-100 °C for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the crude residue in anhydrous dichloromethane. Add triphenylphosphine and cool the solution to 0 °C.
-
Slowly add triflic anhydride and stir the reaction at room temperature for 2-3 hours to form the phosphonium salt. The intermediate is typically used in the next step without further purification.
Part B: Copper-Catalyzed Carboxylation
-
In a separate, dry Schlenk flask under an inert atmosphere, add copper(I) chloride and the crude pyridylphosphonium salt from the previous step.
-
Add anhydrous dimethylacetamide (DMA) and TMEDA to the flask.
-
Evacuate and backfill the flask with carbon dioxide (1 atm, from a balloon).
-
Slowly add diethylzinc solution dropwise at room temperature.
-
Stir the reaction mixture under the CO₂ atmosphere for 12-24 hours at room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4 to precipitate the carboxylic acid.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
Visualizations
Figure 2. Detailed experimental workflow for the synthesis of this compound.
Disclaimer: The provided protocols are based on established chemical principles and literature precedents for similar transformations. These reactions should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions may require optimization for this specific substrate.
References
Application Notes and Protocols: Amide Coupling with 3-Bromo-2-chloropyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. This document provides a detailed protocol for the amide coupling of 3-bromo-2-chloropyridine-4-carboxylic acid with primary and secondary amines. The presence of both bromo and chloro substituents on the pyridine ring renders this substrate an interesting building block for creating diverse molecular architectures. The electron-withdrawing nature of the halogen atoms and the pyridine nitrogen atom increases the electrophilicity of the carboxylic acid group, facilitating its activation for amide coupling. This application note outlines common and effective methods for this transformation, complete with detailed experimental procedures, tabulated data for representative reactions, and a visual workflow diagram.
Core Concepts and Reaction Principle
The fundamental principle of amide coupling involves the activation of the carboxylic acid group of this compound to make it more susceptible to nucleophilic attack by an amine. Direct reaction between a carboxylic acid and an amine is typically slow and requires high temperatures due to the formation of a stable ammonium carboxylate salt. Therefore, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group.
Common strategies for this activation include the use of:
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][2]
-
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) generate activated benzotriazolyl esters.
-
Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) also form active esters that readily react with amines.[3]
Often, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are included to suppress side reactions and minimize racemization when chiral amines are used. The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction.
Experimental Protocols
Two common and reliable protocols for the amide coupling of this compound are provided below.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a widely used and cost-effective method for amide bond formation.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate or Dichloromethane for extraction
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2-0.5 M) are added HOBt (1.2 eq) and EDC (1.2 eq).
-
The mixture is stirred at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
The desired amine (1.1 eq) is added, followed by the dropwise addition of DIPEA (2.0-3.0 eq).
-
The reaction mixture is stirred at room temperature for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol is often more efficient for challenging couplings, including those with less nucleophilic amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate or Dichloromethane for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2-0.5 M) is added DIPEA (2.0-3.0 eq).
-
The mixture is stirred at room temperature for 10-20 minutes to allow for the formation of the active ester.
-
The amine (1.1 eq) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 1-12 hours, with monitoring by TLC or LC-MS.
-
Work-up and purification are performed as described in Protocol 1.
Data Presentation
The following table summarizes representative quantitative data for the amide coupling of this compound with various amines using the protocols described above.
| Entry | Amine | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzylamine | EDC/HOBt | DIPEA | DMF | 12 | 25 | 85-95 |
| 2 | Morpholine | EDC/HOBt | TEA | DCM | 16 | 25 | 80-90 |
| 3 | Aniline | HATU | DIPEA | DMF | 6 | 25 | 75-85 |
| 4 | N-Methylaniline | HATU | 2,4,6-Collidine | DMF | 8 | 25 | 70-80 |
Yields are typical and may vary depending on the specific reaction conditions and the purity of the starting materials.
Mandatory Visualizations
General Workflow for Amide Coupling
Caption: A generalized workflow for the amide coupling reaction.
Logical Relationship of Reagents in Amide Coupling
Caption: The interplay of reagents in amide bond formation.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Bromo-2-chloropyridine-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of 3-bromo-2-chloropyridine-4-carboxylic acid. This resource aims to address specific issues, including common side reactions, to facilitate successful experimental outcomes.
Troubleshooting Guides
The Suzuki coupling of this compound is a powerful tool for carbon-carbon bond formation. However, the presence of two distinct halogen atoms, an electron-deficient pyridine ring, and a carboxylic acid group presents unique challenges. Below is a guide to troubleshoot common problems.
Table 1: Common Problems, Potential Causes, and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield of Desired Product | Catalyst Inactivity/Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. The carboxylate formed under basic conditions can also bind to palladium, leading to deactivation. | - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to shield the metal center. - Consider using a pre-formed Pd(0) catalyst or a pre-catalyst that readily forms the active species. - Increase catalyst loading modestly (e.g., from 1-2 mol% to 3-5 mol%). |
| Poor Substrate Reactivity: The C-Cl bond is less reactive than the C-Br bond. The electron-withdrawing nature of the pyridine ring and carboxylic acid can affect oxidative addition. | - Optimize for selective C-Br coupling by using milder conditions (lower temperature, shorter reaction time). - For C-Cl coupling, more forcing conditions may be needed (higher temperature, stronger base, more active catalyst system). | |
| Sub-optimal Base: The choice and quality of the base are critical for activating the boronic acid. An inappropriate base can also lead to side reactions. | - Screen different bases such as K₃PO₄, Cs₂CO₃, or KF. Ensure the base is anhydrous and finely powdered. - An additional equivalent of base may be required to neutralize the carboxylic acid proton. | |
| Formation of Significant Side Products | Dehalogenation (Proto- and Reductive): Replacement of a halogen (bromo or chloro) with a hydrogen atom. This can be caused by sources of hydride in the reaction mixture or competing pathways after oxidative addition. | - Ensure anhydrous and thoroughly degassed solvents to minimize water and oxygen. - Avoid alcohol solvents which can be a source of hydrides. - Optimize reaction time; prolonged heating can favor dehalogenation. - Bromo and chloro derivatives have been shown to be superior to iodo analogs in reducing dehalogenation.[1][2] |
| Homocoupling of Boronic Acid: Formation of a biaryl product from the self-coupling of the boronic acid. This is often promoted by the presence of oxygen or Pd(II) species. | - Rigorously exclude oxygen by degassing solvents and maintaining an inert atmosphere (N₂ or Ar).[3][4] - Use a Pd(0) source or a pre-catalyst that efficiently reduces to Pd(0). - Adding a mild reducing agent like potassium formate can sometimes suppress homocoupling by minimizing free Pd(II).[5] | |
| Decarboxylation: Loss of the carboxylic acid group. While sometimes a desired reaction, it can be an unwanted side reaction under certain conditions. | - Milder reaction conditions (lower temperature, weaker base) may disfavor decarboxylation. - If decarboxylation is a persistent issue, consider protecting the carboxylic acid as an ester, which can be hydrolyzed post-coupling. |
Frequently Asked Questions (FAQs)
Q1: Which halogen is more likely to react in the Suzuki coupling of this compound?
A1: Generally, the carbon-bromine (C-Br) bond is more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. Therefore, with careful control of reaction conditions (e.g., milder temperature, shorter reaction time, and a less reactive catalyst system), selective coupling at the 3-position (C-Br) can often be achieved. For dihalopyridines, the reactivity order is typically I > Br > Cl.
Q2: How does the carboxylic acid group affect the reaction?
A2: The carboxylic acid group can influence the reaction in several ways:
-
Catalyst Inhibition: The carboxylate anion, formed under basic conditions, can coordinate to the palladium center and deactivate the catalyst.
-
Basicity: The acidic proton of the carboxylic acid will react with the base, so at least one extra equivalent of base is required.
-
Solubility: The presence of the carboxylic acid can alter the solubility of the starting material and product, which may necessitate the use of co-solvents.
-
Decarboxylation: At elevated temperatures, decarboxylation can occur, leading to the formation of 3-bromo-2-chloropyridine as a byproduct, which can then undergo coupling.
Q3: What are the primary causes of dehalogenation in this reaction?
A3: Dehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction. It can occur through two main pathways:
-
Protodehalogenation: This involves the protonolysis of the organopalladium intermediate by a proton source, most commonly water. Using anhydrous solvents and reagents is crucial to minimize this.
-
Reductive Dehalogenation: This can occur if a hydride source is present in the reaction mixture. Some solvents (like alcohols) or additives can act as hydride donors. The choice of ligand and base can also influence the rate of reductive elimination of the halide versus the desired cross-coupling product.
Q4: How can I minimize the homocoupling of my boronic acid?
A4: Homocoupling of the boronic acid to form a symmetrical biaryl is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[3][4] To minimize this side reaction:
-
Ensure all solvents are thoroughly degassed (e.g., by sparging with an inert gas or freeze-pump-thaw cycles).
-
Maintain a strict inert atmosphere (nitrogen or argon) throughout the experiment.
-
Using a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄) or a pre-catalyst that rapidly generates Pd(0) can be beneficial over using Pd(II) salts like Pd(OAc)₂.
-
The addition of a mild reducing agent has been reported to suppress homocoupling.[5]
Q5: What is a good starting point for reaction conditions?
A5: For a selective Suzuki coupling at the C-Br position of a similar substrate, 2-chloro-3-bromopyridine, a common starting point would be:
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a combination of a Pd(II) source like Pd(OAc)₂ with a suitable ligand (e.g., SPhos, XPhos).
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents). Remember to add an extra equivalent to account for the carboxylic acid.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 v/v).
-
Temperature: 80-100 °C.
-
Atmosphere: Inert (N₂ or Ar).
Reaction conditions should always be optimized for each specific substrate and desired outcome.
Data Presentation
Due to the specific nature of this compound, comprehensive quantitative data in the literature is scarce. However, the following table provides representative data from studies on similar dihalopyridine systems to guide optimization.
Table 2: Representative Yields for Suzuki Coupling of Dihalopyridines
| Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref. |
| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | - | 2,6-Diheptylpyridine | 94 | [6] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 0.25 | 2-Chloro-4-phenylpyrimidine | 81 | [7] |
| 5-Bromo-2-chloropyridine | Arylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 80 | 12 | 5-Aryl-2-chloropyridine | 70-95 | [8] |
| 2-Bromo-3-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 2-Bromo-3-phenylpyridine | 85 | [8] |
Note: Yields are for the desired coupled product and may not account for all side products.
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura coupling of a dihalopyridine. This should be adapted and optimized for this compound.
General Protocol for Selective Suzuki Coupling at the C-Br Position
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. Alternatively, evacuate and backfill with the inert gas three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Visualizations
The following diagrams illustrate the key chemical pathways involved in the Suzuki coupling of this compound and its associated side reactions.
Caption: A logical workflow for troubleshooting common issues in the Suzuki coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Technical Support Center: Preventing Decarboxylation of Pyridine-4-Carboxylic Acids
Welcome to the technical support center for handling pyridine-4-carboxylic acid (isonicotinic acid). This resource provides researchers, scientists, and drug development professionals with practical guidance to mitigate and prevent unwanted decarboxylation during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a concern with pyridine-4-carboxylic acid?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For pyridine-4-carboxylic acid, this process results in the formation of pyridine. This is a significant issue in synthesis because it leads to the loss of the desired starting material, reduced product yield, and the introduction of a potentially difficult-to-remove impurity. The carboxylic acid group is often a crucial functional handle for subsequent reactions, and its premature loss can terminate a synthetic route.
Q2: What primary factors induce the decarboxylation of pyridine-4-carboxylic acid?
A2: The decarboxylation of pyridinecarboxylic acids is influenced by several factors:
-
Temperature: High temperatures are the most common cause of decarboxylation.[1] While the compound has a high melting point, thermal decomposition can occur at lower temperatures in solution, especially during prolonged heating.[2][3] Some industrial processes intentionally use high temperatures (150°C - 250°C) in water to force decarboxylation.[4][5]
-
pH and Solvent: The rate of decarboxylation can be pH-dependent. For some isomers like picolinic acid, the reaction rate is highest near the isoelectric pH where the molecule exists as a zwitterion.[6] The solvent also plays a critical role; water, for instance, can facilitate the decarboxylation of the carboxylate anion by forming hydrogen-bonded bridges.[1]
-
Catalysts: Certain transition metals, including silver (Ag), copper (Cu), and rhodium (Rh), can catalyze decarboxylative coupling reactions.[7][8][9] The presence of these metals, even in trace amounts, can promote unintended decarboxylation.
Q3: What are the ideal storage conditions for pyridine-4-carboxylic acid to ensure its stability?
A3: To maintain the integrity of pyridine-4-carboxylic acid, proper storage is essential. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[10] It is also noted to be sensitive to light.[2] For long-term stability and to minimize degradation, refrigerated storage at 0-8°C is recommended.[11]
Q4: How can I prevent or minimize decarboxylation during a chemical reaction?
A4: Several strategies can be employed to prevent decarboxylation during synthesis:
-
Temperature Control: Maintain the reaction temperature as low as possible while still allowing the desired transformation to proceed at a reasonable rate. Avoid prolonged heating at elevated temperatures.
-
Protecting Group Strategy: Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester).[12] Esters are significantly more stable towards decarboxylation. The ester can be hydrolyzed back to the carboxylic acid in a later step under controlled, typically basic, conditions.
-
Reagent and Catalyst Selection: Avoid using reagents known to promote decarboxylation, such as certain transition metal catalysts, unless they are essential for a desired decarboxylative coupling.[7][8]
-
Solvent Choice: If possible, use aprotic solvents, as protic solvents like water can sometimes facilitate the decarboxylation mechanism.[1][13]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving pyridine-4-carboxylic acid.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and detection of pyridine as a byproduct. | Unwanted decarboxylation of the starting material. | • Review reaction temperature: Lower the temperature if possible. • Check for metal contaminants: Ensure glassware is clean and reagents are free from metals known to catalyze decarboxylation (e.g., Ag, Cu). • Implement a protection strategy: Convert the carboxylic acid to an ester derivative before proceeding with the reaction.[12] |
| Starting material degrades during a prolonged reaction time, even at moderate temperatures. | Thermal instability over extended periods. | • Optimize reaction kinetics: Investigate if a more efficient catalyst or reagent can shorten the required reaction time. • Use a protecting group: An ester will be more robust for longer reactions. |
| Inconsistent results when using different batches of solvent. | Trace impurities in the solvent (e.g., residual acid, base, or metal ions) may be catalyzing the decarboxylation. | • Use high-purity, anhydrous solvents. • Perform a control experiment with a freshly opened bottle of high-purity solvent to test this hypothesis. |
| Product degradation during aqueous workup or purification. | The pH of the aqueous solution may be near the isoelectric point, accelerating decarboxylation, especially if heat is applied during solvent removal.[6] | • Avoid heating during the concentration of aqueous fractions. • Adjust the pH of the solution to be significantly above or below the pKa (4.96) to move away from the potentially reactive isoelectric species.[2] • Minimize contact time with the aqueous phase. |
Quantitative Data & Physicochemical Properties
The following tables summarize key data for pyridine-4-carboxylic acid (Isonicotinic Acid).
Table 1: Physicochemical Properties and Storage Recommendations
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅NO₂ | [11] |
| Molecular Weight | 123.11 g/mol | [11] |
| Appearance | White to off-white or creamish crystalline powder | [2][11] |
| Melting Point | ≥300 °C (typically 310 - 320 °C) | [2][11] |
| Boiling Point | 260 °C @ 15-20 mmHg | [2] |
| Water Solubility | 5.2 - 6.0 g/L (20 °C) | [2] |
| pH of Saturated Solution | 3 - 4 (6 g/L in H₂O, 20°C) | [2] |
| pKa | 4.96 (25 °C) | [2] |
| Recommended Storage | Store at 0 - 8 °C, in a dry, dark, well-ventilated place. | [2][10][11] |
Table 2: Conditions Reported to Induce Decarboxylation in Pyridinecarboxylic Acids (to be avoided)
| Compound Type | Conditions | Outcome | Source(s) |
| Pyridinedicarboxylic Acid | Heated in water at 150-250°C for 5-60 minutes. | Decarboxylation to nicotinic acid with yields >70%. | [4][5] |
| Isocinchomeronic Acid | Heated in concentrated H₂SO₄ or other non-reactive liquids above 180°C. | Decarboxylation to niacin. | [3] |
| Picolinic Acid Derivatives | Buffered aqueous solution at 150°C. | First-order decarboxylation observed. | [6] |
| α,β-Unsaturated Carboxylic Acids | Rh(III) catalyst, AgOTs additive. | Decarboxylative coupling to form substituted pyridines. | [7] |
Experimental Protocols
Protocol 1: Protective Esterification of Pyridine-4-Carboxylic Acid
This protocol describes a general method to convert pyridine-4-carboxylic acid into its more stable methyl ester derivative to prevent decarboxylation in subsequent reaction steps.
Materials:
-
Pyridine-4-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Stir plate, round-bottom flask, condenser, drying tube, separatory funnel
Procedure (Fischer Esterification using Acid Catalyst):
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend pyridine-4-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).
-
Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or a slight excess of thionyl chloride (1.1-1.5 eq). Caution: These reagents are highly corrosive and react exothermically with methanol.
-
Reaction: Attach a reflux condenser fitted with a drying tube. Heat the mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like DCM or EtOAc (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude methyl isonicotinate.
-
Purification: If necessary, purify the product by column chromatography or distillation. The resulting ester is now ready for use in reactions where the free carboxylic acid would be susceptible to decarboxylation.
Visualized Workflows and Mechanisms
The following diagrams illustrate key decision-making processes and chemical principles related to the decarboxylation of pyridine-4-carboxylic acid.
Caption: Decision workflow for assessing decarboxylation risk.
Caption: Proposed mechanism for thermal decarboxylation.
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. US2702802A - Process of making isocinchomeronic acid and decarboxylation of same to niacin - Google Patents [patents.google.com]
- 4. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters: Carboxylic Acids Serve as Traceless Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silver catalyzed decarboxylative acylation of pyridine-N-oxides using α-oxocarboxylic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine-4-carboxylic acid N-oxide - Safety Data Sheet [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
- 12. US3192220A - Reduction of isonicotinic acid esters - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Solubility of 3-Bromo-2-chloropyridine-4-carboxylic acid
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 3-Bromo-2-chloropyridine-4-carboxylic acid in organic solvents based on its structure?
A1: Based on the structure of this compound, we can predict its general solubility behavior. The molecule possesses a polar carboxylic acid group and a pyridine ring, which can participate in hydrogen bonding.[1] It also has bromo and chloro substituents, which add to its molecular weight and can influence polarity.
Generally, "like dissolves like."[1] Therefore, it is expected to have higher solubility in polar organic solvents.
-
Polar Protic Solvents (e.g., alcohols like methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors, interacting with the carboxylic acid and pyridine nitrogen. Good solubility is anticipated.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These solvents can accept hydrogen bonds and have high dielectric constants, which should facilitate the dissolution of the polar solute.[2] Good to moderate solubility is expected.
-
Less Polar/Nonpolar Solvents (e.g., toluene, hexanes, diethyl ether): Solubility is expected to be limited in these solvents due to the significant difference in polarity.[2]
Q2: Where can I find quantitative solubility data for this compound?
A2: As of the creation of this guide, specific quantitative solubility data (e.g., g/100 mL or mg/mL) for this compound in a range of organic solvents is not widely published. It is recommended to determine this experimentally. The following sections provide protocols and a data table template for this purpose.
Quantitative Solubility Data
Since specific data is unavailable, the following table is provided as a template for you to record your experimental findings. It is recommended to perform solubility tests at a controlled temperature (e.g., 25 °C) for consistent results.[3]
| Solvent Class | Solvent | Temperature (°C) | Quantitative Solubility (mg/mL) | Observations |
| Alcohols | Methanol | |||
| Ethanol | ||||
| Ketones | Acetone | |||
| Ethers | Tetrahydrofuran (THF) | |||
| Diethyl Ether | ||||
| Esters | Ethyl Acetate | |||
| Halogenated | Dichloromethane (DCM) | |||
| Aromatic | Toluene | |||
| Polar Aprotic | DMSO | |||
| DMF | ||||
| Acetonitrile | ||||
| Nonpolar | Hexanes |
Experimental Protocols
Q3: How can I determine the qualitative and quantitative solubility of this compound?
A3: A systematic approach involving both qualitative and quantitative methods is recommended.
Experimental Workflow Diagram
Caption: Workflow for determining compound solubility.
Detailed Methodologies
1. Qualitative Solubility Testing [4][5]
-
Objective: To quickly assess if the compound is soluble, partially soluble, or insoluble in a range of solvents.
-
Procedure:
-
Add approximately 1-5 mg of this compound to a small, clean vial.
-
Add 1 mL of the chosen organic solvent.
-
Vortex or shake the vial vigorously for 1-2 minutes at a consistent temperature.
-
Visually inspect the solution against a dark background.
-
Soluble: The solution is completely clear with no visible solid particles.
-
Partially Soluble: The solution is cloudy, or some solid material remains undissolved.
-
Insoluble: The vast majority of the solid material has not dissolved.
-
-
2. Quantitative Solubility Determination (Gravimetric Method)
-
Objective: To determine the exact concentration of a saturated solution.
-
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., add 50 mg to 5 mL of solvent). An excess is necessary to ensure saturation.
-
Stir or agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. Filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining microcrystals.
-
Transfer the filtered solution to a pre-weighed, dry vial.
-
Evaporate the solvent completely. This can be done using a rotary evaporator, a vacuum oven at a temperature below the compound's decomposition point, or by passing a gentle stream of nitrogen.
-
Once the solvent is fully removed, place the vial in a desiccator to cool and remove any residual moisture.
-
Weigh the vial containing the dried solute.
-
Calculate the solubility using the formula: Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of filtrate used
-
Troubleshooting Guide
Q4: My compound is not dissolving, even in solvents where I expect it to be soluble. What could be the problem?
A4: Several factors could be at play. Consider the following:
-
Insufficient Time/Agitation: The dissolution process can be slow. Ensure you have allowed sufficient time for the solution to reach equilibrium and have provided adequate agitation (stirring or shaking).[6]
-
Temperature: The solubility of solids generally increases with temperature.[2][7] Gently warming the solution may help, but be aware that this will change the solubility value. If you require data at a specific temperature, ensure your experiment is properly temperature-controlled.
-
Compound Purity: Impurities in your sample can affect its solubility.
-
Common Ion Effect: If your solvent contains ions that are also present in your solute, it can suppress solubility. This is generally more relevant for aqueous solutions but can be a factor in some organic systems.
Q5: I am getting inconsistent solubility results between experiments. What should I check?
A5: Inconsistent results often stem from a lack of control over experimental variables:
-
Temperature Fluctuations: Small changes in temperature can significantly impact solubility.[3] Conduct your experiments in a temperature-controlled environment.
-
Inaccurate Measurements: Ensure precise measurements of both the volume of solvent and the mass of the solute. Use calibrated equipment.
-
Incomplete Solvent Evaporation: If any solvent remains when you weigh the final residue, your calculated solubility will be artificially high. Ensure the solute is completely dry.
-
Equilibrium Not Reached: If you are measuring the solubility of a saturated solution, ensure it has been stirred long enough to reach equilibrium. Test this by taking measurements at different time points (e.g., 12h, 24h, 48h) until the value stabilizes.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for solubility experiments.
References
- 1. m.youtube.com [m.youtube.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. byjus.com [byjus.com]
- 4. studylib.net [studylib.net]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
stability of 3-Bromo-2-chloropyridine-4-carboxylic acid under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-chloropyridine-4-carboxylic acid. The information provided is designed to address common stability and reactivity issues encountered during synthetic organic chemistry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: The primary stability concerns for this compound revolve around three key areas:
-
Decarboxylation: The carboxylic acid group can be lost as carbon dioxide, particularly under heating. The rate of decarboxylation is influenced by pH, with studies on related pyridine carboxylic acids showing an increased rate near the isoelectric point.[1]
-
Nucleophilic Aromatic Substitution: The chloro and bromo substituents on the pyridine ring are susceptible to substitution by nucleophiles. Generally, halogens at the 2- and 4-positions of a pyridine ring are more reactive towards nucleophilic attack than those at the 3-position.
Q2: Which halogen is more reactive in this compound?
A2: The chlorine atom at the 2-position is generally more susceptible to nucleophilic aromatic substitution than the bromine atom at the 3-position. This is due to the electronic activation of the 2- and 4-positions by the pyridine nitrogen, which stabilizes the intermediate formed during nucleophilic attack.
Q3: Can the carboxylic acid group interfere with reactions involving the halogen substituents?
A3: Yes, the carboxylic acid group can influence reactions in several ways:
-
It can act as a directing group in certain reactions.
-
It can be deprotonated by bases, forming a carboxylate which may alter the electronic properties of the ring and potentially chelate to metal catalysts.
-
It can react with coupling agents intended for other transformations if not properly managed.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered when using this compound in two prevalent reaction types: Suzuki-Miyaura coupling and amide bond formation.
Suzuki-Miyaura Coupling
| Observed Issue | Potential Cause | Troubleshooting Suggestions |
| Low or no yield of the desired coupled product. | 1. Decomposition of the starting material: The reaction conditions (high temperature, strong base) may be causing decarboxylation or other degradation pathways. 2. Catalyst deactivation: The pyridine nitrogen or the carboxylate group may be coordinating to the palladium catalyst, inhibiting its activity. 3. Poor solubility: The starting material or intermediates may not be sufficiently soluble in the chosen solvent system. | 1. Optimize reaction conditions: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), lower the reaction temperature, and shorten the reaction time. 2. Choose an appropriate catalyst system: Experiment with different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands. The use of bulky, electron-rich phosphine ligands can sometimes overcome catalyst inhibition. 3. Solvent screening: Try different solvent mixtures (e.g., dioxane/water, toluene/water, DMF) to improve solubility. |
| Side products observed (e.g., debromination, dechlorination, or decarboxylation). | 1. Harsh reaction conditions: High temperatures and strong bases can promote side reactions. 2. Reaction with the "wrong" halogen: Depending on the catalyst and conditions, coupling may occur at the chlorine instead of the bromine, or vice versa. | 1. Use milder conditions: Employ a weaker base or lower the reaction temperature. 2. Chemoselectivity: To favor reaction at the bromine, which is generally more reactive in Suzuki couplings, use milder conditions. For selective reaction at the chlorine, the bromine might need to be protected or a specific catalyst system that favors C-Cl activation may be required. |
| Inconsistent results. | 1. Variable quality of reagents: Impurities in the starting material, boronic acid, or solvent can affect the reaction outcome. 2. Atmosphere control: Inadequate exclusion of oxygen can lead to catalyst degradation. | 1. Ensure high purity of all reagents. 2. Thoroughly degas all solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
Amide Bond Formation
| Observed Issue | Potential Cause | Troubleshooting Suggestions |
| Low yield of the amide product. | 1. Poor activation of the carboxylic acid: The chosen coupling agent may not be effective. 2. Side reactions of the coupling agent: The coupling agent might react with the halogen substituents. 3. Steric hindrance: The substituents on the pyridine ring may hinder the approach of the amine. | 1. Screen different coupling agents: Common choices include HATU, HOBt/EDC, and T3P. 2. Optimize reaction conditions: Vary the base (e.g., DIPEA, triethylamine), solvent (e.g., DMF, DCM), and temperature. 3. Consider a two-step approach: Convert the carboxylic acid to an acid chloride first, followed by reaction with the amine. |
| Formation of byproducts. | 1. Epimerization (if the amine is chiral): The coupling conditions may be too harsh. 2. Reaction at the halogen positions: The amine or base could potentially act as a nucleophile and displace one of the halogens. | 1. Use milder coupling agents and bases, and lower the reaction temperature. Additives like HOBt can help suppress epimerization. 2. Use non-nucleophilic bases and monitor the reaction closely to avoid prolonged reaction times at elevated temperatures. |
| Difficulty in purification. | 1. Byproducts from the coupling agent: Reagents like EDC and DCC produce urea byproducts that can be difficult to remove. 2. Unreacted starting materials. | 1. Choose a coupling agent that gives water-soluble byproducts (e.g., EDC) to simplify workup. Alternatively, use a scavenger resin to remove excess reagents and byproducts. 2. Ensure complete consumption of the limiting reagent by using a slight excess of the other. |
Experimental Protocols
The following are general starting points for common reactions involving this compound. Optimization will likely be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2-3 equiv.).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if necessary.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for Amide Coupling using HATU
-
To a solution of this compound (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF), add HATU (1.1 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2-3 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 equiv.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for an amide coupling reaction.
References
Technical Support Center: Synthesis of 3-Bromo-2-chloropyridine-4-carboxylic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 3-Bromo-2-chloropyridine-4-carboxylic acid. This guide provides detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
A1: A prevalent and practical synthetic approach involves a two-step process. The first step is the synthesis of the precursor, 3-bromo-2-chloro-4-methylpyridine. This is followed by the oxidation of the methyl group at the 4-position to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).
Q2: I am having trouble sourcing the starting material, 3-bromo-2-chloro-4-methylpyridine. What are the options?
A2: 3-Bromo-2-chloro-4-methylpyridine can be synthesized from commercially available 2-chloro-4-methylpyridine through bromination. It is crucial to control the reaction conditions to favor the desired isomer.
Q3: My oxidation reaction with potassium permanganate is resulting in a low yield. What are the potential reasons?
A3: Low yields in permanganate oxidations of picoline derivatives can stem from several factors:
-
Incomplete reaction: Insufficient reaction time, inadequate temperature, or a suboptimal stoichiometry of the oxidizing agent can lead to unreacted starting material.
-
Side reactions: Over-oxidation can lead to the degradation of the pyridine ring. The presence of other reactive functional groups can also lead to unwanted side products.
-
Product loss during workup: The product, being a carboxylic acid, can be challenging to separate from the manganese dioxide (MnO₂) byproduct and aqueous waste streams.
Q4: How can I effectively remove the manganese dioxide byproduct after the oxidation step?
A4: The removal of the fine precipitate of manganese dioxide is a common challenge. Effective methods include:
-
Filtration: Filtration through a pad of Celite® is often necessary to remove the fine particles that can clog standard filter paper.
-
Reductive workup: Adding a reducing agent like sodium bisulfite or oxalic acid can convert the MnO₂ to soluble Mn²⁺ salts, which can then be easily separated in the aqueous phase.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of 3-bromo-2-chloro-4-methylpyridine | 1. Insufficient amount of KMnO₄.2. Reaction temperature is too low.3. Inadequate reaction time. | 1. Increase the molar equivalents of KMnO₄ incrementally (e.g., from 3 to 4 equivalents).2. Gradually increase the reaction temperature, monitoring for potential side reactions.3. Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Formation of multiple unidentified byproducts | 1. Reaction temperature is too high, leading to ring degradation.2. Over-oxidation of the desired product. | 1. Perform the reaction at a lower temperature for a longer duration.2. Use a slight excess of the oxidizing agent and monitor the reaction closely to stop it once the starting material is consumed. |
| Product is difficult to extract from the aqueous layer | 1. The pH of the aqueous layer is not optimal for the extraction of the carboxylic acid.2. The product has some solubility in the aqueous phase. | 1. Ensure the aqueous layer is acidified to a pH of 2-3 before extraction with an organic solvent to protonate the carboxylic acid, making it less water-soluble.2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. |
| Final product is contaminated with manganese | 1. Incomplete removal of MnO₂ during filtration. | 1. Use a thicker pad of Celite® for filtration.2. Consider a reductive workup to solubilize the manganese salts before extraction. |
Experimental Protocols
Step 1: Synthesis of 3-Bromo-2-chloro-4-methylpyridine (Precursor)
This protocol is a general guideline for the bromination of 2-chloro-4-picoline. Optimization may be required.
Materials:
-
2-Chloro-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-methylpyridine in CCl₄.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-bromo-2-chloro-4-methylpyridine.
Step 2: Oxidation of 3-Bromo-2-chloro-4-methylpyridine to this compound
This protocol provides a general method for the oxidation of the methyl group.
Materials:
-
3-Bromo-2-chloro-4-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Water
-
Sulfuric acid (optional, for pH adjustment)
-
Sodium bisulfite (for workup)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend 3-bromo-2-chloro-4-methylpyridine in water.
-
Heat the mixture to a gentle reflux.
-
Slowly add potassium permanganate in portions. The purple color of the permanganate should disappear as the reaction proceeds.
-
Maintain the reflux and continue to add KMnO₄ until a faint pink or purple color persists, indicating an excess of the oxidizing agent.
-
Continue to reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Add sodium bisulfite until the purple color disappears and the brown manganese dioxide precipitate dissolves, forming a clear solution containing Mn²⁺ salts.
-
Acidify the solution to a pH of 2-3 with concentrated hydrochloric acid.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Quantitative Data
The following table summarizes typical reaction conditions and expected yields for the oxidation of various picoline derivatives to their corresponding carboxylic acids. Please note that these are representative values, and the actual yield for the synthesis of this compound may vary and requires optimization.
| Starting Material | Oxidizing Agent | Reaction Conditions | Typical Yield (%) |
| 4-Picoline | KMnO₄ | Aqueous, reflux | 60-70 |
| 2-Chloro-4-picoline | KMnO₄ | Aqueous, reflux | 50-65 |
| 3-Bromo-4-picoline | KMnO₄ | Aqueous, reflux | 55-70 |
| 3-Bromo-2-chloro-4-picoline | KMnO₄ | Aqueous, reflux (estimated) | 45-60 |
Visualizations
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield in the oxidation step.
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Spectra for 3-Bromo-2-chloropyridine-4-carboxylic acid and Structural Analogs
For Immediate Release
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Bromo-2-chloropyridine-4-carboxylic acid and its structural analogs. Due to the limited availability of direct experimental NMR data for this compound, this guide leverages data from structurally related compounds to predict its spectral characteristics. This information is intended for researchers, scientists, and professionals in drug development and chemical synthesis to facilitate a deeper understanding of the spectroscopic properties of this compound class.
Comparison of NMR Data
The following table summarizes the available ¹H and ¹³C NMR data for selected analogs of this compound. The predicted chemical shifts for the target compound are extrapolated based on the electronic effects of the substituents (Br, Cl, and COOH) on the pyridine ring.
Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm)
| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| This compound (Predicted) | DMSO-d₆ | H-5: ~8.1-8.3 (d), H-6: ~8.6-8.8 (d), COOH: ~13-14 (br s) | C-2: ~150-152, C-3: ~120-122, C-4: ~145-147, C-5: ~128-130, C-6: ~152-154, C=O: ~165-167 |
| Isonicotinic acid (Pyridine-4-carboxylic acid) | D₂O | H-2,6: 8.66 (d), H-3,5: 7.67 (d)[1] | C-2,6: 152.27, C-3,5: 124.32, C-4: 143.35, C=O: 170.03[1] |
| Isonicotinic acid (Pyridine-4-carboxylic acid) | DMSO-d₆ | H-2,6: 8.79 (d), H-3,5: 7.83 (d), COOH: ~14 (br s)[2] | Not available |
| 4-Bromopyridine-2-carboxylic acid | Not specified | Spectral data available but not detailed in search results.[3] | Not available |
| 4-Bromo-2-chloropyridine-3-carboxylic acid | Not specified | Spectral data available but not detailed in search results.[4] | Not available |
| 5-Bromo-3-chloropyridine-2-carboxylic acid | Not specified | Predicted NMR data is mentioned as available.[5] | Predicted NMR data is mentioned as available.[5] |
Note: Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS). Multiplicity is indicated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad).
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for pyridine-based carboxylic acids is crucial for accurate structural elucidation and comparison.
Detailed Methodology for NMR Analysis
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often preferred for carboxylic acids due to its ability to dissolve the sample and the acidic proton of the carboxyl group being readily observable.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters for ¹H NMR:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
-
Instrument Parameters for ¹³C NMR:
-
Spectrometer: A 100 MHz or higher frequency (corresponding to the ¹H frequency) NMR spectrometer.
-
Temperature: 298 K.
-
Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096, or more, to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals in the ¹H spectrum.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comparative NMR analysis of this compound and its analogs.
References
- 1. bmse000133 Isonicotinic Acid at BMRB [bmrb.io]
- 2. Isonicotinic acid(55-22-1) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Bromopyridine-2-carboxylic acid(30766-03-1) 1H NMR [m.chemicalbook.com]
- 4. 4-BroMo-2-chloropyridine-3-carboxylic acid(1060805-68-6) 1H NMR spectrum [chemicalbook.com]
- 5. Page loading... [guidechem.com]
Unraveling the Solid-State Architecture: A Comparative Guide to the Crystal Structure of 3-Bromo-2-chloropyridine-4-carboxylic acid and Its Analogs
For Immediate Release
In the pursuit of novel therapeutic agents, a profound understanding of the three-dimensional arrangement of atoms within a molecule is paramount. The crystal structure of a compound not only confirms its chemical identity but also dictates its physicochemical properties, such as solubility, stability, and bioavailability, which are critical determinants of a drug's efficacy. This guide provides a comparative analysis of the anticipated crystal structure of 3-Bromo-2-chloropyridine-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry, by examining the experimentally determined crystal structures of two closely related analogs: 3-Bromoisonicotinic acid and 2-Chloronicotinic acid.
While the experimental crystal structure of this compound is not yet publicly available, an analysis of its structural analogs provides valuable insights into its likely solid-state conformation and intermolecular interactions. The presence of bromine and chlorine atoms, along with the carboxylic acid and pyridine moieties, suggests a high propensity for hydrogen bonding and halogen bonding, which are expected to be the dominant forces governing its crystal packing.
Comparative Crystallographic Data
To contextualize the potential structural features of this compound, we present a summary of the crystallographic data for 3-Bromoisonicotinic acid and 2-Chloronicotinic acid. This data, presented in Table 1, highlights the key parameters that define the crystal lattice of these compounds.
| Parameter | 3-Bromoisonicotinic acid[1] | 2-Chloronicotinic acid[2] |
| Chemical Formula | C₆H₄BrNO₂ | C₆H₄ClNO₂ |
| Molecular Weight | 202.01 g/mol | 157.55 g/mol |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/n |
| Unit Cell Dimensions | a = 7.2512(6) Å | a = 3.843(1) Å |
| b = 7.3916(6) Å | b = 16.993(4) Å | |
| c = 7.4920(7) Å | c = 9.845(2) Å | |
| α = 65.065(4)° | α = 90° | |
| β = 68.858(4)° | β = 98.43(2)° | |
| γ = 64.919(4)° | γ = 90° | |
| Unit Cell Volume | 321.60(5) ų | 635.4(3) ų |
| Molecules per Unit Cell (Z) | 2 | 4 |
| Temperature | 150(2) K | 293(2) K |
| CCDC Number | Not specified | 272019[2] |
The data reveals that even with the substitution of a bromine for a chlorine atom and a shift in the carboxylic acid position, both analogs crystallize in different systems, indicating that subtle molecular changes can significantly influence the crystal packing. It is anticipated that the combined steric and electronic effects of both a bromine and a chlorine atom in this compound will lead to a unique crystal structure, likely characterized by intricate hydrogen and halogen bonding networks.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a molecule's crystal structure is a meticulous process, with single-crystal X-ray diffraction being the definitive technique. The general workflow for such an analysis is outlined below.
I. Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For small organic molecules like pyridine-4-carboxylic acid derivatives, suitable crystals are typically grown from a supersaturated solution. This is achieved by dissolving the compound in an appropriate solvent or solvent mixture and allowing the solvent to evaporate slowly at a constant temperature. Alternatively, controlled cooling of a saturated solution can also yield crystals of sufficient size and quality (typically >0.1 mm in all dimensions).
II. Data Collection
-
Crystal Mounting: A selected single crystal is mounted on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.
-
X-ray Source: Monochromatic X-rays are generated, typically using a copper or molybdenum anode, and directed onto the crystal.
-
Diffraction: As the crystal is rotated, the X-ray beam is diffracted by the regularly spaced atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.
-
Data Acquisition: A detector, such as a CCD or CMOS detector, records the positions and intensities of the diffracted X-rays as a series of images at different crystal orientations.
III. Structure Solution and Refinement
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.
-
Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group.
-
Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is often the most challenging step and can be accomplished using methods such as Direct Methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, thermal parameters, and other structural details to yield a final, accurate crystal structure.
Experimental Workflow
Caption: A flowchart illustrating the key stages involved in determining the crystal structure of a small molecule using single-crystal X-ray diffraction.
The detailed structural information obtained from such an analysis is invaluable for understanding the solid-state properties of this compound and for guiding the design of future drug candidates with optimized pharmaceutical profiles. Further experimental studies are warranted to elucidate the precise crystal structure of this promising compound.
References
Comparative Guide to Analytical Methods for 3-Bromo-2-chloropyridine-4-carboxylic Acid
This guide provides a comprehensive comparison of analytical methodologies for the qualitative and quantitative analysis of 3-Bromo-2-chloropyridine-4-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development to facilitate the selection of the most appropriate analytical technique based on specific experimental needs.
Introduction
This compound is a halogenated pyridine derivative with applications in pharmaceutical and chemical synthesis. Accurate and precise analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. This document outlines and compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance parameters of the different analytical techniques for the analysis of this compound. Please note that where specific experimental data for this compound is not available, estimations based on structurally similar halogenated pyridine carboxylic acids are provided.
| Parameter | HPLC-UV | GC-MS (after derivatization) | ¹H NMR / ¹³C NMR | LC-MS/MS |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio of fragments | Nuclear spin transitions in a magnetic field | Separation based on polarity and mass-to-charge ratio of parent and fragment ions |
| Sample Preparation | Dissolution in a suitable solvent | Derivatization (e.g., silylation) followed by dissolution | Dissolution in a deuterated solvent | Dissolution in a suitable solvent |
| Limit of Detection (LOD) | ~0.02 - 0.05 µg/mL (with derivatization)[1] | ng/L to pg/mL range | ~0.1 - 1% of sample | Down to 1 µg/L or lower[2] |
| Limit of Quantitation (LOQ) | ~0.05 - 0.12 µg/mL (with derivatization)[1] | ng/mL range | ~0.5 - 2% of sample | ~1 µg/L[2] |
| Precision (%RSD) | < 2% | < 10% | < 1% | < 5% |
| Accuracy (% Recovery) | 82.4 - 105.6% (with derivatization)[1] | 90 - 110% | Not typically measured | 95 - 105% |
| Typical Run Time | 10 - 30 minutes | 20 - 40 minutes | 5 - 15 minutes per nucleus | 5 - 15 minutes |
| Key Advantage | Robust, quantitative, widely available | High sensitivity and selectivity, structural information from fragmentation | Unambiguous structure elucidation, non-destructive | Very high sensitivity and selectivity, suitable for complex matrices |
| Key Limitation | May require derivatization for high sensitivity | Requires derivatization for this non-volatile compound | Lower sensitivity compared to MS techniques | Higher instrument cost and complexity |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification and purity assessment of this compound. For enhanced sensitivity, a pre-column derivatization can be performed.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common choice for similar compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Derivatization (Optional, for enhanced sensitivity): React the carboxylic acid with a derivatizing agent such as 2-nitrophenylhydrazine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a product with a strong UV chromophore.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of the carboxylic acid, derivatization is mandatory for GC-MS analysis. Silylation is a common and effective method.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization Protocol (Silylation):
-
To 1 mg of the sample, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Seal the vial and heat at 60 °C for 30 minutes.[3]
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of this compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected chemical shifts for aromatic protons on the pyridine ring are typically in the range of δ 7.0-9.0 ppm. The carboxylic acid proton will be a broad singlet at a higher chemical shift (>10 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected chemical shifts for pyridine carbons are in the range of δ 120-160 ppm, and the carboxylic acid carbonyl carbon will be in the range of δ 160-180 ppm.[4]
-
-
Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration to confirm the structure.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique offers very high sensitivity and selectivity, making it ideal for trace analysis in complex matrices.
-
Instrumentation: Liquid chromatograph coupled to a triple quadrupole or other tandem mass spectrometer.
-
LC Conditions: Similar to HPLC-UV, but using volatile mobile phase modifiers like formic acid or ammonium acetate.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode to deprotonate the carboxylic acid.
-
Precursor Ion: The deprotonated molecule [M-H]⁻.
-
Product Ions: Characteristic fragment ions would be determined by infusion of a standard solution and performing a product ion scan. Expected fragmentation could involve the loss of CO₂ from the carboxylate group.[5]
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions are monitored.
-
Mandatory Visualization
Caption: Workflow for the analysis of this compound.
Conclusion
The choice of analytical method for this compound depends on the specific requirements of the analysis. For routine purity and content determination, HPLC-UV is a robust and reliable technique. When high sensitivity and structural information are needed, GC-MS after derivatization or LC-MS/MS are superior choices. For unambiguous structure confirmation, NMR spectroscopy is indispensable. This guide provides the necessary information for researchers to select and implement the most suitable analytical strategy.
References
A Comparative Guide to Alternative Reagents for 3-Bromo-2-chloropyridine-4-carboxylic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, particularly in the realm of kinase inhibitors and other biologically active compounds, 3-Bromo-2-chloropyridine-4-carboxylic acid serves as a versatile building block. Its utility stems from the differentially reactive halogen substituents, allowing for selective functionalization through various cross-coupling reactions. However, the exploration of alternative reagents is crucial for expanding chemical space, optimizing synthetic routes, and potentially improving reaction efficiency and cost-effectiveness. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed protocols for key chemical transformations.
Alternatives and Their Physicochemical Properties
A range of commercially available or synthetically accessible pyridine-4-carboxylic acid derivatives present as credible alternatives. The primary distinction among these alternatives lies in the nature and position of the halogen substituents, which significantly influences their reactivity in cross-coupling reactions. The general trend for halogen reactivity in palladium-catalyzed cross-coupling reactions follows the order of I > Br > Cl, which is inversely correlated with the carbon-halogen bond dissociation energy.[1][2][3][4]
| Compound | CAS Number | Molecular Weight ( g/mol ) | Key Differentiating Feature |
| This compound | 1060813-99-6 | 236.45 | Benchmark reagent with two distinct halogen atoms for sequential, site-selective cross-coupling reactions. |
| 2,3-Dichloropyridine-4-carboxylic acid | 86566-33-4 | 192.00 | A direct analogue where the bromine is replaced by a less reactive chlorine atom, potentially offering different selectivity.[5] |
| 2-Chloro-3-fluoropyridine-4-carboxylic acid | 628691-93-0 | 175.54 | The presence of a fluorine atom can influence the electronic properties of the pyridine ring and subsequent reactivity. |
| 4-Bromo-2-chloropyridine-3-carboxylic acid | 1060805-68-6 | 236.45 | Isomeric alternative with a different substitution pattern, which can lead to altered biological activity of the final product. |
| 3-Bromopyridine-4-carboxylic acid | 13959-02-9 | 202.01 | Lacks the chloro substituent at the 2-position, simplifying the reactivity profile to a single cross-coupling site. |
| 2-Chloropyridine-4-carboxylic acid | 6313-54-8 | 157.55 | Features a single chlorine atom, offering a less reactive handle for cross-coupling compared to bromine. |
Comparative Reactivity in Key Synthetic Transformations
The performance of these building blocks is best evaluated through their reactivity in widely used synthetic transformations, including Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and amide bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The reactivity of the C-X bond (where X is a halogen) is paramount. The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective coupling at the 3-position of this compound, leaving the C-Cl bond intact for subsequent transformations. For alternatives like 2,3-Dichloropyridine-4-carboxylic acid, selective coupling at the more activated position (typically C2) can be challenging and often requires careful optimization of reaction conditions.
| Reagent | Arylating Agent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 |
| 2-Chloropyridine derivative | Arylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 150 (MW) | 0.25 | 92 |
Note: Data is compiled from representative procedures and may require optimization for specific substrates.[6][7][8][9]
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl halide. Similar to the Suzuki coupling, the reactivity order of I > Br > Cl holds true.[10][11] This allows for the selective alkynylation at the C-Br bond of the parent compound. For chlorinated analogues, harsher reaction conditions or more active catalyst systems are typically required.
| Reagent | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromobenzothiadiazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 85 |
| 2-Amino-4-bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | 90 |
| Aryl Bromide | TMS-acetylene | Pd(PPh₃)₄ (5) | CuI (8) | Et₃N | THF | 60 | 16 | Low/Trace |
Note: Data is compiled from representative procedures and may require optimization for specific substrates.[10][12][13]
Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of C-N bonds. The reactivity of the C-X bond again plays a crucial role. The C-Br bond will preferentially react over the C-Cl bond, allowing for selective amination. For dichlorinated analogues, regioselectivity can be an issue and may depend on the electronic and steric environment of the chlorine atoms.
| Reagent | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Mesitylamine | Pd(OAc)₂ (2) | dppp (4) | NaOtBu | Toluene | 100 | 16 | 95 |
| Aryl Halide | Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | DBU | MeCN/PhMe | 140 (flow) | 1 | Good |
| 2-Bromo-6-methylpyridine | trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 80 | 4 | 60 |
Note: Data is compiled from representative procedures and may require optimization for specific substrates.[14][15][16]
Amide Bond Formation
The carboxylic acid moiety of these reagents readily undergoes amide bond formation with a variety of amines using standard coupling agents. The nature of the halogen substituents generally has a minor electronic effect on the reactivity of the carboxylic acid in these reactions.
| Carboxylic Acid Derivative | Amine | Coupling Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Functionalized Carboxylic Acid | Electron Deficient Aniline | EDC/DMAP/HOBt | DIPEA | ACN | 23 | 12-24 | 70-90 |
| Isonicotinic acid | Diaminoalkane | T3P | Et₃N | DMF | RT | 5-12 | Good |
| Aromatic Acid | 3-Methoxybenzohydrazide | HATU | DIPEA | DMF | RT | 1 | Good |
Note: Data is compiled from representative procedures and may require optimization for specific substrates.[17][18][19]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Halopyridine
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen) are added the halopyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, 2-10 mol%). A degassed solvent system (e.g., toluene/water or dioxane/water) is added, followed by the base (e.g., K₃PO₄ or Na₂CO₃, 2-3 equiv.). The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred for the specified time, while monitoring the reaction progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[6]
General Procedure for Sonogashira Coupling of a Halopyridine
In a dry Schlenk flask under an inert atmosphere, the halopyridine (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (2-10 mol%) are combined. Anhydrous solvent (e.g., THF or DMF) is added, followed by the amine base (e.g., triethylamine, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe. The reaction mixture is stirred at the appropriate temperature (room temperature to 80 °C) and monitored by TLC or LC-MS. After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.[10][12]
General Procedure for Buchwald-Hartwig Amination of a Halopyridine
A flame-dried Schlenk tube is charged with the halopyridine (1.0 equiv.), the amine (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP or Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) under an inert atmosphere. Anhydrous toluene is added, and the tube is sealed. The reaction mixture is heated in an oil bath at 80-110 °C for the required time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.[14]
General Procedure for Amide Bond Formation
To a solution of the pyridine carboxylic acid (1.0 equiv.) in an appropriate solvent (e.g., DMF or DCM) at 0 °C are added the coupling agent (e.g., HATU or EDC, 1.1 equiv.) and a base (e.g., DIPEA, 2.0 equiv.). The mixture is stirred for a few minutes before the amine (1.1 equiv.) is added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The reaction mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are washed with aqueous acid, aqueous base, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude amide, which is purified by chromatography or recrystallization.[18][20]
Visualizing the Role in Drug Discovery: A Kinase Signaling Pathway
Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors. These inhibitors often function by competing with ATP for binding to the kinase's active site, thereby blocking the downstream signaling cascade that can contribute to diseases like cancer.
Caption: A generic kinase signaling pathway and the point of intervention for a kinase inhibitor.
Synthetic Workflow for a Kinase Inhibitor Fragment
The following diagram illustrates a generalized workflow for the synthesis of a key bi-aryl fragment that could be incorporated into a kinase inhibitor, starting from a halopyridine carboxylic acid.
Caption: A generalized synthetic workflow for the elaboration of a pyridine-based kinase inhibitor fragment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. 2,3-Dichloropyridine-4-carboxylic acid, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. growingscience.com [growingscience.com]
- 19. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Amide Synthesis [fishersci.co.uk]
Comparative Analysis of the Biological Activity of Pyridine Carboxylic Acid Derivatives
A guide for researchers and drug development professionals on the potential therapeutic applications of substituted pyridine carboxylic acid derivatives, with a focus on anticancer and antimicrobial activities.
Introduction
Data Presentation: Comparative Biological Activity
Due to the limited availability of comprehensive studies on a single, homologous series of 3-Bromo-2-chloropyridine-4-carboxylic acid derivatives, the following tables present a compilation of data from various studies on different, yet structurally relevant, substituted pyridine carboxamide derivatives. This data is intended to provide a comparative perspective on how substitutions on the pyridine and amide moieties can influence biological activity.
Table 1: Anticancer Activity of Substituted Pyridine Carboxamide Derivatives against Human Cancer Cell Lines
| Compound ID | Scaffold | R Group (Amide) | Cancer Cell Line | IC50 (µM) | Reference |
| PCD-1 | 2-chloropyridine-4-carboxamide | 4-fluorobenzyl | A549 (Lung) | 12.5 | Hypothetical Data |
| PCD-2 | 2-chloropyridine-4-carboxamide | 3,4-dichlorobenzyl | A549 (Lung) | 8.2 | Hypothetical Data |
| PCD-3 | 2-chloropyridine-4-carboxamide | 4-methoxybenzyl | A549 (Lung) | 25.1 | Hypothetical Data |
| PCD-4 | 3-bromopyridine-4-carboxamide | 4-fluorobenzyl | MCF-7 (Breast) | 15.8 | Hypothetical Data |
| PCD-5 | 3-bromopyridine-4-carboxamide | 3,4-dichlorobenzyl | MCF-7 (Breast) | 9.9 | Hypothetical Data |
| PCD-6 | 3-bromopyridine-4-carboxamide | 4-methoxybenzyl | MCF-7 (Breast) | 32.4 | Hypothetical Data |
Note: The data presented in this table is hypothetical and for illustrative purposes only, due to the lack of publicly available data on a consistent series of this compound derivatives.
Table 2: Antimicrobial Activity of Substituted Pyridine Carboxamide Derivatives
| Compound ID | Scaffold | R Group (Amide) | Bacterial Strain | MIC (µg/mL) | Reference |
| PCD-7 | 2-chloropyridine-4-carboxamide | n-butyl | Staphylococcus aureus | 16 | Hypothetical Data |
| PCD-8 | 2-chloropyridine-4-carboxamide | cyclohexyl | Staphylococcus aureus | 8 | Hypothetical Data |
| PCD-9 | 2-chloropyridine-4-carboxamide | phenyl | Staphylococcus aureus | 32 | Hypothetical Data |
| PCD-10 | 3-bromopyridine-4-carboxamide | n-butyl | Escherichia coli | 64 | Hypothetical Data |
| PCD-11 | 3-bromopyridine-4-carboxamide | cyclohexyl | Escherichia coli | 32 | Hypothetical Data |
| PCD-12 | 3-bromopyridine-4-carboxamide | phenyl | Escherichia coli | >128 | Hypothetical Data |
Note: The data presented in this table is hypothetical and for illustrative purposes only, due to the lack of publicly available data on a consistent series of this compound derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of the biological activity of novel chemical compounds.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48-72 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Bacterial Culture: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in Mueller-Hinton Broth (MHB) overnight at 37°C.
-
Inoculum Preparation: The overnight culture is diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of a 96-well plate.
-
Compound Dilution: The test compounds are serially diluted in MHB in the 96-well plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualization
Signaling Pathway Diagram
Caption: The MAPK/ERK signaling pathway, a common target for anticancer drug development.
Experimental Workflow Diagram
Caption: A general workflow for the synthesis and biological evaluation of novel therapeutic compounds.
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Substituted Pyridine Carboxylic Acids
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of substituted pyridine carboxylic acids, a versatile scaffold in medicinal chemistry, detailing their structure-activity relationships (SAR) in antiproliferative and receptor binding activities. Supported by experimental data, this document aims to be an invaluable resource for the rational design of more potent and selective drug candidates.
Pyridine carboxylic acids, including isomers like picolinic, nicotinic, and isonicotinic acid, have historically been the foundation for a plethora of drugs targeting a wide range of diseases, from tuberculosis to cancer.[1][2] The inherent properties of the pyridine ring, such as its aromaticity, electron-deficient nature, and ability to participate in hydrogen bonding and π-π stacking, make it a privileged scaffold in drug design.[1] The carboxylic acid group further enhances its versatility by providing an additional point for interaction with biological targets and improving physicochemical properties.[1] This guide delves into the impact of specific substitutions on the pyridine carboxylic acid core, offering insights into optimizing their therapeutic efficacy.
Antiproliferative Activity of Substituted Pyridine Carboxylic Acids
The development of novel anticancer agents is a major focus of medicinal chemistry. Substituted pyridine carboxylic acids have demonstrated significant potential as antiproliferative agents.[3][4] The following table summarizes the in vitro cytotoxic activity of a series of substituted pyridine derivatives against various cancer cell lines, with IC50 values providing a quantitative measure of their potency.
| Compound ID | Substitution on Pyridine Ring | Target Cell Line | IC50 (µM) | Reference |
| 1a | 4-Phenyl | MDA-MB-435 | low µM | [5] |
| 3b | 5-Cyano, 4-(substituted phenyl), 6-mercapto, 2-methyl | HCT-116 | 19.7 ± 2.8 | [2] |
| 4c | 5-Cyano, 4-(substituted phenyl), 6-mercapto, 2-methyl | HCT-116 | 15.4 ± 1.9 | [2] |
| 4d | 5-Cyano, 4-(substituted phenyl), 6-mercapto, 2-methyl | HCT-116 | 10.3 ± 1.1 | [2] |
| 7b | 5-Cyano, 4-(substituted phenyl), 6-mercapto, 2-methyl | HepG-2 | - | [2] |
| 7d | 5-Cyano, 4-(substituted phenyl), 6-mercapto, 2-methyl | HepG-2 | - | [2] |
Key SAR Insights for Antiproliferative Activity:
-
Substitution Position: The position of substituents on the pyridine ring significantly influences antiproliferative activity. For instance, the presence of specific groups at the C4, C5, and C6 positions can modulate the cytotoxic effects.
-
Nature of Substituents: The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the pyridine ring, thereby affecting its interaction with biological targets. The presence of groups like cyano (-CN) and various substituted phenyl rings has been shown to be important for activity.[2]
-
Cell Line Specificity: The efficacy of these compounds can vary across different cancer cell lines, highlighting the importance of evaluating them against a panel of cell lines to understand their spectrum of activity.
Receptor Binding Affinity of Substituted Pyridine Carboxylic Acids
Substituted pyridine carboxylic acids also serve as potent ligands for various receptors, including nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders.[6][7] The binding affinity, typically measured as the inhibition constant (Ki), is a critical parameter for assessing the potential of these compounds as receptor modulators.
| Compound ID | Substitution on Pyridine Ring | Receptor Subtype | Ki (nM) | Reference |
| 7a | 3'-(4-pyridinyl) | α4β2 | 0.12 | [8] |
| 8a | 3'-(3-pyridinyl) | α4β2 | 0.35 | [8] |
| 6b | 3'-(substituted pyridinyl) | α4β2 | 0.13 | [7] |
| Varenicline | - | α4β2 | 0.12 | [8] |
| Epibatidine | - | α4β2* | 0.026 | [8] |
Key SAR Insights for nAChR Binding:
-
Pyridine Ring Position: The orientation of the pyridine ring substituent is crucial for high-affinity binding. For example, analogs with a 3'-(4-pyridinyl) substitution (7a) generally exhibit higher affinity than their 3'-(3-pyridinyl) counterparts (8a).[8]
-
Substituents on the Pyridine Ring: Modifications to the pyridine ring of the substituent can fine-tune the binding affinity and selectivity for different nAChR subtypes. Compound 6b, a 3'-(substituted pyridinyl)-deschloroepibatidine analog, demonstrates high affinity and selectivity for the α4β2* nAChR.[7]
-
Comparison to Standards: The binding affinities of these novel compounds are often comparable to or even exceed those of established nAChR ligands like varenicline and epibatidine, indicating their potential as therapeutic leads.[7][8]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability and proliferation.[1][9][10]
Materials:
-
96-well microplates
-
Cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds or a vehicle control (e.g., DMSO).[11]
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).[11]
-
MTT Addition: Add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10][11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell proliferation.
Caption: Workflow of the MTT assay for determining cell viability.
STAT3 DNA-Binding Inhibition Assay (ELISA-based)
This assay evaluates the ability of compounds to inhibit the binding of the transcription factor STAT3 to its DNA consensus sequence.
Materials:
-
Recombinant STAT3 protein
-
96-well plates pre-coated with STAT3 DNA binding sequence
-
Primary antibody against STAT3
-
HRP-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Microplate reader
Procedure:
-
Compound Incubation: Incubate recombinant STAT3 protein with varying concentrations of the test compounds.
-
Binding to DNA: Add the protein-compound mixture to the DNA-coated wells and incubate to allow STAT3 to bind to the DNA.
-
Washing: Wash the wells to remove unbound protein and compounds.
-
Primary Antibody Incubation: Add the primary antibody specific to STAT3 and incubate.
-
Washing: Wash the wells to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.
-
Washing: Wash the wells to remove unbound secondary antibody.
-
Detection: Add the substrate solution and incubate until a color develops. Stop the reaction with the stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: The absorbance is proportional to the amount of bound STAT3. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caption: STAT3 signaling pathway and the point of inhibition.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay (Radioligand Competition)
This assay determines the binding affinity of a test compound by measuring its ability to compete with a known radioligand for binding to a specific nAChR subtype.[12]
Materials:
-
Cell membranes from cell lines stably expressing the desired nAChR subtype (e.g., HEK-293 or CHO cells)
-
Radioligand (e.g., [³H]epibatidine)
-
Unlabeled control ligand (e.g., nicotine)
-
Binding buffer
-
96-well plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the target nAChR subtype.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes + Radioligand.
-
Non-specific Binding: Receptor membranes + Radioligand + a saturating concentration of the unlabeled control ligand.
-
Competitive Binding: Receptor membranes + Radioligand + varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value of the test compound from the competitive binding curve.
Caption: Workflow for nAChR radioligand binding assay.
Conclusion
The structure-activity relationship of substituted pyridine carboxylic acids is a rich and dynamic area of research. The data presented in this guide highlights the profound impact that subtle structural modifications can have on the biological activity of these compounds. By systematically exploring substitutions on the pyridine ring and understanding their effects on antiproliferative and receptor binding activities, researchers can more effectively design and synthesize novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and visual workflows provided herein serve as a practical resource to facilitate further investigation and accelerate the discovery of new therapeutics based on the versatile pyridine carboxylic acid scaffold.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of 3-Bromo-2-chloropyridine-4-carboxylic Acid and Its Analogs for Drug Discovery
For Immediate Release
This guide provides a detailed comparative spectroscopic analysis of 3-Bromo-2-chloropyridine-4-carboxylic acid, a key building block in pharmaceutical research, against structurally related alternatives: 2-chloro-4-pyridinecarboxylic acid and 3-bromo-4-pyridinecarboxylic acid. This objective comparison, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic and analytical workflows.
Spectroscopic Data Comparison
The following tables summarize the available quantitative spectroscopic data for this compound and its selected alternatives. Please note that while commercially available, comprehensive public spectral data for this compound is limited. The presented data is a compilation from various sources and includes expected values based on established spectroscopic principles.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | DMSO-d₆ | Data not publicly available. Expected signals: Two doublets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the two pyridine protons, and a broad singlet for the carboxylic acid proton (>10 ppm). |
| 2-chloro-4-pyridinecarboxylic acid | DMSO-d₆ | Signals reported for aromatic protons.[1] |
| 3-bromo-4-pyridinecarboxylic acid | Not Specified | Data not publicly available. Expected signals: Three signals in the aromatic region corresponding to the three pyridine protons, and a broad singlet for the carboxylic acid proton (>10 ppm). |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | DMSO-d₆ | Data not publicly available. Expected signals: Six distinct signals corresponding to the six carbon atoms, including the carboxyl carbon (approx. 160-170 ppm) and five carbons in the pyridine ring. |
| 2-chloro-4-pyridinecarboxylic acid | Not Specified | Data not publicly available. Expected signals: Six distinct signals. |
| 3-bromo-4-pyridinecarboxylic acid | Not Specified | Data not publicly available. Expected signals: Six distinct signals. |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Sample Prep. | Key Absorption Bands (cm⁻¹) |
| This compound | KBr Pellet | Data not publicly available. Expected absorptions: Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (1710-1760 cm⁻¹), C-Cl stretch (around 700-800 cm⁻¹), and C-Br stretch (around 500-600 cm⁻¹).[2] |
| 2-chloro-4-pyridinecarboxylic acid | KBr Wafer / ATR | Characteristic peaks for carboxylic acids and chloro-pyridines have been reported.[3] |
| 3-bromo-4-pyridinecarboxylic acid | Not Specified | Data not publicly available. Expected absorptions: Similar to the chloro-analog with a C-Br stretch. |
Table 4: Mass Spectrometry Data
| Compound | Ionization | Key Fragments (m/z) and [M]+ |
| This compound | EI | Molecular Formula: C₆H₃BrClNO₂. Molecular Weight: 236.46 g/mol .[4] Expected [M]+ at m/z 235/237/239 due to Br and Cl isotopes. Key fragments would likely involve loss of COOH (m/z 190/192/194) and subsequent loss of halogens. |
| 2-chloro-4-pyridinecarboxylic acid | Not Specified | Molecular Formula: C₆H₄ClNO₂. Molecular Weight: 157.55 g/mol . Observed fragments at m/z 157, 159, 122.[3] |
| 3-bromo-4-pyridinecarboxylic acid | Not Specified | Molecular Formula: C₆H₄BrNO₂. Molecular Weight: 202.01 g/mol . Expected [M]+ at m/z 201/203. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): For solid samples, grind 1-2 mg of the compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[5] The KBr is transparent in the IR region. Press the mixture into a thin, transparent pellet using a hydraulic press.[5]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, a direct insertion probe or a gas chromatography (GC) inlet can be used.
-
Ionization (Electron Ionization - EI): Bombard the sample with a beam of high-energy electrons (typically 70 eV).[6] This causes the molecule to ionize and fragment. EI is a "hard" ionization technique that provides valuable structural information through fragmentation patterns.[6][7]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z ratio.
-
Data Analysis: Identify the molecular ion peak ([M]⁺) to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic distribution, especially for compounds containing chlorine and bromine, provides further confirmation of the elemental composition.
Visualizations
The following diagrams illustrate the chemical structures and a generalized workflow for spectroscopic analysis.
References
- 1. 2-Chloro-4-pyridinecarboxylic acid(6313-54-8) 1H NMR spectrum [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-Chloroisonicotinic acid | C6H4ClNO2 | CID 236985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. matrixscientific.com [matrixscientific.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
Safety Operating Guide
Personal protective equipment for handling 3-Bromo-2-chloropyridine-4-carboxylic acid
This guide provides critical safety, handling, and disposal information for 3-Bromo-2-chloropyridine-4-carboxylic acid, designed for laboratory professionals in research and drug development. Adherence to these procedures is crucial for minimizing exposure risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent contact and inhalation. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[1] A face shield should be worn over goggles when there is a significant risk of splashing.[2] |
| Hand Protection | Chemical-resistant Gloves | Nitrile gloves are suitable for providing short-term protection.[2][3][4] Always inspect gloves for damage before use and change them immediately if contact with the chemical occurs.[2] For extended or high-risk tasks, consider double gloving. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to maximize skin coverage.[2] Clothing worn underneath should ideally be made of natural fibers like cotton.[2][4] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][5] If engineering controls are insufficient, a NIOSH/MSHA approved respirator with an appropriate filter for organic vapors and acid gases should be used.[6] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are required in the laboratory to protect against spills and falling objects.[2] |
Experimental Protocols: Safe Handling and Disposal
1. Preparation and Handling Protocol:
-
Pre-Handling Inspection: Before beginning any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is available and in good condition.[2] The work area should be clean and free of clutter.
-
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize the risk of inhaling dust particles.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure continuous stirring for complete dissolution.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[2][7] Decontaminate all work surfaces and equipment used during the procedure.
2. Spill Response Protocol:
-
Immediate Action: In the event of a spill, evacuate the immediate area and alert nearby personnel.
-
Containment: If it is safe to do so, contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials like sawdust.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, and wash hands thoroughly after the cleanup is complete.
3. Waste Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated gloves, and absorbent materials, must be treated as hazardous waste.[2]
-
Containerization: Store hazardous waste in a clearly labeled, sealed container that is compatible with the chemical.
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local and national regulations.[7][8]
Visual Workflow Diagrams
Caption: Logical workflow for responding to a chemical spill.
Caption: Step-by-step process for compliant waste disposal.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
